(4-(2-Chlorophenyl)thiazol-2-YL)methanol
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUFWOIRRSXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676288 | |
| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050507-07-7 | |
| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(2-Chlorophenyl)thiazol-2-YL)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged heterocycle in drug design. This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, a valuable building block for pharmaceutical research and development. The narrative emphasizes the causality behind experimental choices, offering insights grounded in established chemical principles. The primary synthetic strategy detailed herein is a robust three-step sequence commencing with the α-bromination of a substituted acetophenone, followed by the classic Hantzsch thiazole synthesis to construct the heterocyclic core, and culminating in the selective reduction of an ester to the target primary alcohol.
Retrosynthetic Analysis and Strategy
A retrosynthetic approach to this compound identifies a logical and efficient forward synthesis. The target primary alcohol can be accessed via the reduction of a corresponding ethyl ester, ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate. This key thiazole intermediate is ideally constructed using the Hantzsch thiazole synthesis, a reliable and high-yielding cyclocondensation reaction.[2][3] This reaction requires two precursors: an α-haloketone and a thioamide. The requisite α-haloketone is 2-bromo-1-(2-chlorophenyl)ethanone, which can be prepared by the direct bromination of 2'-chloroacetophenone. The thioamide partner, ethyl thiooxamate, provides the C2 and ester functionality of the thiazole ring.
This analysis establishes a clear three-step forward synthesis:
-
Bromination: Synthesis of 2-bromo-1-(2-chlorophenyl)ethanone.
-
Cyclization: Hantzsch synthesis to form ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate.
-
Reduction: Selective reduction of the ester to yield this compound.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethanone
The synthesis of the α-haloketone intermediate is achieved through the direct bromination of 2'-chloroacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, which then undergoes electrophilic attack by bromine at the α-carbon.[4] The presence of an acid catalyst, such as acetic acid, is crucial for accelerating the formation of the enol tautomer, which is the reactive species.
Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2'-chloroacetophenone (1.0 eq) in glacial acetic acid (3-4 mL per gram of ketone).
-
Bromination: Cool the stirred solution to 10-15°C using an ice-water bath. From the dropping funnel, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30-45 minutes. The rate of addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until the red-brown color of bromine has dissipated. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Slowly pour the reaction mixture into a beaker containing a large volume of ice-water. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and any remaining HBr. Further washing with a cold, dilute solution of sodium bisulfite can be performed to remove any unreacted bromine.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield 2-bromo-1-(2-chlorophenyl)ethanone as a crystalline solid.
Core Synthesis via Hantzsch Thiazole Cyclization
Step 2: Synthesis of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate
The Hantzsch thiazole synthesis is a robust method for constructing the thiazole ring.[5] The mechanism involves an initial SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the haloketone, displacing the bromide. This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the ketone's carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to yield the aromatic thiazole ring.[2][6]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) and ethyl thiooxamate (1.05 eq).
-
Solvent: Add anhydrous ethanol as the reaction solvent (5-10 mL per gram of haloketone). Ethanol is an ideal solvent as it effectively dissolves the reactants and facilitates the reaction without interfering.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting haloketone is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Workup: Dilute the cooled mixture with water and neutralize with a mild base such as sodium bicarbonate solution. This step neutralizes the HBr formed during the reaction, aiding in the precipitation of the product.
-
Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. The crude ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Final Reduction to Target Compound
Step 3: Synthesis of this compound
The final step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[7] Unlike weaker reducing agents like sodium borohydride, LiAlH₄ can efficiently reduce esters. The mechanism involves the delivery of two hydride ions: the first displaces the ethoxy group to form an intermediate aldehyde, which is immediately reduced by a second hydride ion to the primary alcohol.[8]
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). The use of anhydrous conditions is paramount, as LiAlH₄ reacts violently with water.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve the ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. This controlled addition is necessary to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Quenching (Caution!): Cool the reaction mixture back down to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Summary of Quantitative Data
The following table summarizes the key reactants and expected outcomes for the synthesis pathway. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Purity (%) |
| 1 | 2'-Chloroacetophenone | Bromine | 2-Bromo-1-(2-chlorophenyl)ethanone | 80-90 | >95 (after recrystallization) |
| 2 | 2-Bromo-1-(2-chlorophenyl)ethanone | Ethyl Thiooxamate | Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate | 75-85 | >97 (after recrystallization) |
| 3 | Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate | LiAlH₄ | This compound | 85-95 | >98 (after chromatography) |
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Shafiee, A., & Lalezari, I. (1999). A Convenient Preparation of Thioformamide. Synthesis of Thiazole-4-Carboxylic Acid. Organic Preparations and Procedures International, 31(6), 693-694. [Link]
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A Technical Guide to the Physicochemical Properties of (4-(2-Chlorophenyl)thiazol-2-yl)methanol for Drug Development Applications
Introduction
The thiazole scaffold is a privileged heterocyclic motif central to numerous pharmacologically active compounds, valued for its diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound (4-(2-Chlorophenyl)thiazol-2-yl)methanol, a member of this important class, presents a unique substitution pattern that warrants detailed physicochemical characterization. Understanding its fundamental properties is a non-negotiable prerequisite for any rational drug development program, as these parameters directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This technical guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, medicinal chemists, and formulation scientists. Rather than merely listing data, this document elucidates the causality behind the experimental methodologies required to determine these properties, offering field-proven protocols and interpretive insights to guide further research and development.
Compound Identification and Structure
A precise understanding of the molecular identity is the foundation of all subsequent characterization.
-
Chemical Name: this compound
-
CAS Number: 1050507-07-7[3]
-
Molecular Formula: C₁₀H₈ClNOS[3]
-
Molecular Weight: 225.7 g/mol [3]
-
2D Structure:
-
SMILES: Clc1ccccc1c2sc(CO)nc2
-
InChI Key: A derivative of the InChIKey UICGABWUJKMBEN-UHFFFAOYSA-N for the 4-chlorophenyl isomer.[4]
-
Summary of Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key properties and indicates their status. The subsequent sections provide robust, validated protocols for the experimental determination of these values.
| Property | Value | Method of Determination |
| Melting Point (°C) | Data not available | Capillary Melting Point Method |
| Aqueous Solubility | Data not available | Shake-Flask Method / Potentiometric Titration |
| pKa | Data not available | Potentiometric Titration / UV-Vis Spectrophotometry |
| Lipophilicity (LogP) | Data not available | RP-HPLC / Shake-Flask Method |
Experimental Methodologies & Foundational Principles
This section details the self-validating experimental protocols required to characterize the core physicochemical properties of the title compound.
Melting Point Determination for Purity Assessment
Expertise & Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[5] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5][6] The capillary method described is a universally accepted standard for its simplicity and accuracy.
Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle to facilitate uniform heat transfer.[7]
-
Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end gently on a hard surface, or drop the tube down a long glass tube, to pack the solid to a height of 2-3 mm.[8][9] Proper packing is crucial to avoid sagging, which can be mistaken for melting.[9]
-
Apparatus Setup: Place the loaded capillary into the heating block of a digital apparatus (e.g., DigiMelt or Stuart-SMP30).[6][10]
-
Rapid Determination (Scouting): Set a fast ramp rate (10-20 °C/min) to quickly find an approximate melting range.[6] This conserves time and identifies the temperature window for the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[8] Begin a new run with a slow ramp rate of 1-2 °C/minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. Perform the measurement in triplicate to ensure reproducibility.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Expertise & Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. It is highly dependent on the solvent's polarity and pH.[11] The "like dissolves like" principle dictates that polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[12] For ionizable molecules, solubility in aqueous media is profoundly influenced by pH relative to the compound's pKa.
Experimental Protocol: Solvent Classification & Aqueous Solubility
-
Solvent Classification (Qualitative):
-
To a series of small test tubes, add ~25 mg of the compound.[13]
-
Add 0.75 mL of the test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, acetone, hexane) in portions, shaking vigorously after each addition.[13]
-
Classify as soluble, partially soluble, or insoluble.[12] This provides a rapid assessment of polarity. A compound soluble in 5% HCl is likely a base, while one soluble in 5% NaOH is likely an acid.[14]
-
-
Aqueous Solubility (Quantitative Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of purified water (or a specific pH buffer) in a sealed flask.
-
Agitate the flask at a constant temperature (typically 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.[11]
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15]
-
Workflow for Solubility Assessment
Caption: Systematic workflow for solubility characterization.
pKa Determination
Expertise & Causality: The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. This property is paramount as it influences solubility, permeability, and receptor-binding interactions.[16] For a thiazole derivative containing a basic nitrogen atom and a potentially acidic hydroxyl group, determining the pKa value(s) is essential. Potentiometric titration is a highly accurate and reliable method for this purpose.[17][18]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[17]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture to achieve a concentration of approximately 1-10 mM. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[17]
-
Titration:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
For determining a basic pKa, titrate the solution with a standardized solution of HCl (e.g., 0.1 M). For an acidic pKa, titrate with standardized NaOH.[17]
-
Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
-
-
Data Analysis:
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic and Chromatographic Characterization
Expertise & Causality: Spectroscopic and chromatographic techniques are indispensable for confirming the chemical structure and assessing the purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for elucidating the precise molecular structure.[9][20]
-
¹H NMR: Expected signals would include aromatic protons from the 2-chlorophenyl ring, a singlet for the thiazole C5-H, a signal for the methylene (-CH₂-) protons adjacent to the hydroxyl group, and a signal for the hydroxyl (-OH) proton itself.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[21][22]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of a compound.[24][25]
-
Principle: The compound is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[24] Purity is assessed by the area percentage of the main peak in the chromatogram.
-
Method: A typical method would involve a C18 column with a gradient or isocratic mobile phase of acetonitrile and water (often with a modifier like formic acid for improved peak shape), with detection by UV absorbance at a relevant wavelength.[15][24]
-
Interpretation and Implications for Drug Development
The physicochemical properties of this compound, once determined, will provide critical insights for its progression as a drug candidate.
-
Solubility & Permeability: The presence of a polar hydroxyl group may slightly enhance aqueous solubility compared to a non-substituted analogue. However, the bulky, hydrophobic 2-chlorophenyl group will likely render the compound poorly soluble in water. This suggests that formulation strategies such as salt formation (if the pKa is suitable), co-solvents, or amorphous solid dispersions may be necessary to achieve adequate bioavailability.
-
Ionization (pKa): The thiazole ring contains a basic nitrogen atom. The determined pKa will clarify whether the molecule exists in a neutral or protonated state at physiological pH (7.4). This is crucial, as the ionized form typically has higher solubility but lower membrane permeability, directly impacting absorption.
-
Purity (Melting Point & HPLC): A sharp melting point and a single major peak (>98%) in the HPLC chromatogram are essential to confirm the compound's purity and ensure that biological activity data is attributable to the correct molecule, free from confounding impurities.
By systematically applying the robust protocols outlined in this guide, researchers can generate the high-quality, reliable physicochemical data necessary to make informed decisions and accelerate the development of this compound and its derivatives.
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A Guide to the Structural Elucidation of (4-(2-Chlorophenyl)thiazol-2-YL)methanol
This technical guide provides a comprehensive walkthrough for the crystal structure analysis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol, a molecule of interest in medicinal chemistry. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] A definitive understanding of the three-dimensional atomic arrangement of this specific derivative is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design efforts.
This document is structured to lead researchers through the entire process, from obtaining suitable crystalline material to the detailed analysis of its solid-state architecture. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
Synthesis and Crystallization: The Foundation of Quality Data
A high-quality single crystal is the prerequisite for a successful structure determination by X-ray diffraction.[4][5][6] The journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.
Synthesis of this compound
While various synthetic routes to thiazole derivatives exist, a common and effective method involves the Hantzsch thiazole synthesis or variations thereof. A plausible route to the title compound (CAS Number: 1050507-07-7, Molecular Formula: C10H8ClNOS) would involve the reaction of a suitable α-haloketone with a thioamide.[7]
Experimental Protocol: The Art of Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step.[4] Several techniques can be employed, and success often requires screening various solvents and conditions.[8]
Recommended Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8]
-
Rationale: The gradual increase in concentration allows for ordered molecular packing, promoting the growth of a single, well-defined crystal lattice rather than rapid precipitation of polycrystalline material.
-
-
Vapor Diffusion: This technique requires a binary solvent system. The compound is dissolved in a high-boiling-point solvent in which it is soluble. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a low-boiling-point solvent (precipitant) in which the compound is insoluble.[9]
-
Rationale: The vapor of the precipitant slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization under controlled conditions.
-
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents.[6]
-
Rationale: Similar to vapor diffusion, this method creates a slow change in solvent composition at the interface, promoting gradual and ordered crystal growth.
-
Solvent Selection: The choice of solvent is critical. Ideal solvents should have moderate volatility and should not be incorporated into the crystal lattice unless a solvate is desired. A preliminary solubility screening with a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) is highly recommended.[8]
Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular Blueprint
SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material at the atomic level.[4][10][11] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.[10]
Experimental Workflow: From Crystal to Diffraction Pattern
The process of data collection is a systematic procedure designed to capture a complete and redundant set of diffraction data.
Step-by-Step Protocol for Data Acquisition:
-
Crystal Selection and Mounting: Under a polarizing microscope, select a single, optically clear crystal with well-defined faces, typically between 30 and 300 microns in size.[10] The crystal is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100-173 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and the orientation matrix.[10] Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[12] The full dataset is then collected by rotating the crystal and recording the diffraction pattern at various orientations.[10][13]
Crystal Structure Determination: Translating Data into Structure
Once the diffraction data is collected, it must be processed and used to solve and refine the crystal structure. This is typically performed using a suite of specialized software.
Structure Solution and Refinement
Modern crystallographic software packages like Olex2 provide a graphical user interface for powerful underlying programs like SHELX.[14][15][16]
-
Data Reduction and Space Group Determination: The raw diffraction frames are integrated to yield a list of reflections with their Miller indices (hkl) and intensities. The data is then scaled, corrected for absorption, and analyzed to determine the crystal system and space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.[17]
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This iterative process involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The refinement continues until the model converges, indicated by a stable R-factor (agreement index).[17]
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be generated from a successful structure determination of the title compound.
| Parameter | Hypothetical Value |
| Crystal Data | |
| Chemical formula | C₁₀H₈ClNOS |
| Formula weight | 225.69 g/mol [18] |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.5, 12.0, 10.5 |
| α, β, γ (°) | 90, 105.0, 90 |
| Volume (ų) | 1035.0 |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| 2θ range for data collection (°) | 4.0 to 55.0 |
| Reflections collected | 10500 |
| Independent reflections | 2300 [R(int) = 0.045] |
| Refinement | |
| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |
| Goodness-of-fit (S) | 1.05 |
Hirshfeld Surface Analysis: Deconstructing Intermolecular Interactions
While SC-XRD reveals the geometry within a molecule, understanding the crystal packing requires analyzing the interactions between molecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these non-covalent interactions.[19][20][21]
Principles and Interpretation
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density.[22] Various properties can be mapped onto this surface to highlight intermolecular contacts.
-
d_norm: This property maps the normalized contact distance, revealing regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[21] They can be "decomposed" to show the percentage contribution of specific atom-pair contacts (e.g., H···H, C···H, O···H) to the overall crystal packing.
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Initial Biological Screening of (4-(2-Chlorophenyl)thiazol-2-YL)methanol: A Strategic Framework for Early-Phase Drug Discovery
An In-Depth Technical Guide
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of this heterocycle have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific novel compound, (4-(2-Chlorophenyl)thiazol-2-YL)methanol (hereafter referred to as CPTM), providing a comprehensive, technically-grounded framework for its initial biological evaluation. We present a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, potential anticancer, and antimicrobial activities. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing not just the 'how' but the critical 'why' behind each experimental choice, ensuring a robust and logical progression from initial hit identification to subsequent lead optimization.
Compound Profile: this compound (CPTM)
Strategic Screening Workflow: A High-Level Overview
The initial investigation of a novel chemical entity demands a logical and resource-efficient workflow. The causality behind our proposed cascade is to first establish a broad cytotoxic profile, which can simultaneously reveal potential anticancer activity and general toxicity. This is followed by a parallel screen for antimicrobial effects, another common therapeutic area for thiazole derivatives.[5] This dual-pronged approach ensures a comprehensive initial characterization.
Caption: High-level strategic workflow for the initial biological screening of CPTM.
Part I: In Vitro Cytotoxicity and Anticancer Screening
Causality of Experimental Choice: The initial and most critical step in evaluating a novel compound is to assess its effect on cell viability.[6] Thiazole derivatives have a well-documented history of anticancer activity, making this screen a priority.[2][7][8] We employ the MTT assay as the primary screen due to its high throughput, cost-effectiveness, and reliability in measuring cellular metabolic activity, which is a proxy for cell viability.[9][10][11] To ensure trustworthiness, we include a non-cancerous cell line to establish a preliminary selectivity index, a crucial parameter in cancer drug discovery.
Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay quantitatively measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Line Selection & Culture:
-
Select a panel of human cancer cell lines. Recommended: A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma).[7][11]
-
Include a non-cancerous cell line, such as HEK293 (human embryonic kidney cells), to assess selectivity.[11]
-
Culture cells in the appropriate medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.[12]
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a viable cell count (e.g., using trypan blue exclusion).
-
Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of CPTM in sterile DMSO.
-
Perform serial dilutions of CPTM in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[6]
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).[6]
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate the plates for 48 hours.[6]
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[6]
-
Data Presentation: Hypothetical Cytotoxicity Profile of CPTM
| Cell Line | Cell Type | Hypothetical IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | 12.5 |
| MCF-7 | Human Breast Adenocarcinoma | 25.8 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | >100 |
Part II: Antimicrobial Activity Screening
Causality of Experimental Choice: The thiazole nucleus is a key component of many antimicrobial agents.[1] Therefore, a primary screen for antibacterial and antifungal activity is a logical and valuable parallel investigation. The Kirby-Bauer disk diffusion method is selected as the initial screen due to its simplicity, low cost, and ability to rapidly provide qualitative data on a compound's efficacy against a range of microorganisms.[15][16] This method serves as an excellent triage system to identify promising antimicrobial "hits" for further quantitative analysis.
Primary Antibacterial Assay: Kirby-Bauer Disk Diffusion Test
This standardized method involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a specific bacterium.[17] The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear "zone of inhibition" around the disk.[16][18]
Caption: Step-by-step experimental workflow for the Kirby-Bauer disk diffusion assay.
Detailed Experimental Protocol: Kirby-Bauer Test
-
Microorganism Selection:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[18]
-
-
Disk Application:
-
Prepare a stock solution of CPTM in DMSO.
-
Aseptically apply a known volume (e.g., 20 µL) of the CPTM solution onto sterile blank paper disks. Allow the solvent to evaporate.
-
Place the CPTM-impregnated disks onto the inoculated agar surface.
-
Include a positive control disk (a standard antibiotic like Streptomycin or Ampicillin) and a negative control disk (DMSO only).[5][19]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[18]
-
Data Presentation: Hypothetical Antimicrobial Profile of CPTM
| Microorganism | Gram Stain/Type | Hypothetical Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | Gram-positive | 18 | Susceptible |
| Escherichia coli | Gram-negative | 7 | Resistant |
| Candida albicans | Fungus (Yeast) | 15 | Susceptible |
| Aspergillus niger | Fungus (Mold) | 9 | Resistant |
Strategic Next Steps and Decision Making
The data from these primary screens will guide the subsequent development path for CPTM. The interpretation of results is crucial for making an informed "Go/No-Go" decision.
Caption: Decision-making flowchart for prioritizing the development of CPTM based on primary screening results.
-
If CPTM shows potent and selective cytotoxicity (e.g., a low IC₅₀ against cancer cells and a high IC₅₀ against non-cancerous cells), the priority is to investigate its potential as an anticancer agent. Next steps would include secondary screens to elucidate the mechanism of action, such as flow cytometry-based assays for apoptosis and cell cycle arrest.[7][20]
-
If CPTM shows broad-spectrum antimicrobial activity , the next logical step is to quantify this activity. A broth microdilution assay should be performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[15][18]
-
If CPTM shows both activities , a strategic decision based on potency, selectivity, and market need must be made to prioritize one development path.
-
If CPTM shows little to no activity , it would be de-prioritized for further investigation.
Conclusion
This technical guide outlines a robust, logical, and efficient framework for the initial biological characterization of this compound. By integrating well-established, validated assays such as the MTT and Kirby-Bauer tests, this screening cascade allows for the rapid assessment of the compound's cytotoxic and antimicrobial potential. The emphasis on causality, data-driven decision-making, and strategic progression ensures that resources are directed toward compounds with the highest therapeutic promise, laying a solid foundation for the complex journey of drug discovery and development.
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A Methodological Guide to Determining the Solubility Profile of (4-(2-Chlorophenyl)thiazol-2-YL)methanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, including formulation, purification, and bioavailability. This technical guide presents a comprehensive framework for the systematic determination of the solubility profile of (4-(2-Chlorophenyl)thiazol-2-YL)methanol, a thiazole derivative of interest in medicinal chemistry. Due to the scarcity of publicly available solubility data for this specific compound, this document serves as a methodological whitepaper, providing researchers, chemists, and formulation scientists with the theoretical principles and detailed experimental protocols required to generate reliable and reproducible solubility data. We delve into the thermodynamic basis of solubility, the rationale behind solvent selection, step-by-step instructions for the universally accepted equilibrium shake-flask method, and modern analytical quantification techniques such as HPLC and UV-Vis spectroscopy. The guide emphasizes the importance of solute and solvent characterization to ensure data integrity and provides insights into interpreting the influence of temperature on the dissolution process.
Introduction
The Compound of Interest: this compound
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a 2-chlorophenyl group and a hydroxymethyl group. Its structural features suggest its potential as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.
The presence of both hydrogen bond donors (-OH) and acceptors (thiazole nitrogen, oxygen), along with a lipophilic chlorophenyl group, indicates that its solubility will be highly dependent on the nature of the solvent.
The Critical Role of Solubility in Pharmaceutical Sciences
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of pharmaceutical science.[2] Inadequate solubility can lead to significant challenges, including:
-
Poor bioavailability, hindering the therapeutic efficacy of a drug candidate.[3]
-
Difficulties in developing suitable formulations for oral or parenteral administration.
-
Complications in purification and crystallization processes.[5][6]
Therefore, a thorough understanding of a compound's solubility profile across a range of relevant solvents is indispensable for successful drug development.[2]
Objectives of This Guide
This guide is designed to provide a robust, self-validating framework for researchers to:
-
Understand the theoretical principles governing the solubility of organic molecules.
-
Design a logical experimental plan for determining the solubility of this compound.
-
Execute a detailed, step-by-step protocol for equilibrium solubility measurement.
-
Accurately quantify and report solubility data using standard analytical techniques.
-
Interpret the generated data in the context of physicochemical properties.
Theoretical Framework of Solubility
Fundamental Principles: "Like Dissolves Like"
The adage "like dissolves like" serves as a primary guiding principle in predicting solubility.[7] It suggests that substances with similar intermolecular forces are more likely to be miscible or soluble in one another. The dissolution process can be understood as an interplay of three key interactions:
-
Solute-Solute Interactions: The forces holding the molecules together in the crystal lattice. Energy is required to overcome these forces.
-
Solvent-Solvent Interactions: The intermolecular forces within the liquid solvent. Energy is needed to create a cavity in the solvent for the solute molecule.
-
Solute-Solvent Interactions: The forces formed between the solute and solvent molecules upon dissolution. Energy is released in this step.
A compound dissolves readily when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.
Thermodynamic Considerations
The dissolution of a solid in a liquid can be an endothermic (requiring heat) or exothermic (releasing heat) process.[8][9]
-
Endothermic Dissolution: If the energy required to break the solute's crystal lattice is greater than the energy released upon solvation, the process is endothermic. In this common scenario, solubility increases with temperature, as the additional heat provides the necessary energy.[8]
-
Exothermic Dissolution: If the solvation process releases more energy than is required to break the lattice, the process is exothermic. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward the reactants (the solid state), thereby decreasing solubility.[9]
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of a compound:
-
Temperature: As discussed, temperature directly affects the thermodynamics of dissolution.[8][10][11] Solubility measurements must always be reported at a specified, controlled temperature.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical.[12][13] A table of common organic solvents and their relevant properties is provided in the experimental design section.
-
Solute Polymorphism: The ability of a compound to exist in multiple crystal forms (polymorphs) can have a profound effect on solubility.[14][15][16] Different polymorphs have different crystal lattice energies, leading to different solubilities. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form of the material being tested.
Experimental Design for Solubility Profiling
A well-designed experiment is crucial for obtaining meaningful data. The following workflow outlines the necessary steps before proceeding to quantitative measurement.
Figure 1: General workflow for experimental solubility determination.
Selection of Organic Solvents
The choice of solvents should cover a range of polarities and chemical classes to build a comprehensive profile. The following table provides a representative list of solvents commonly used in pharmaceutical development.
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |
| Protic | Methanol | 5.1 | 33.0 | 64.7 |
| Ethanol | 4.3 | 24.6[12] | 78.5[12] | |
| Isopropanol (IPA) | 3.9 | 19.9 | 82.6 | |
| 1-Butanol | 4.0 | 17.8[13] | 117.6[13] | |
| Aprotic Polar | Acetonitrile (ACN) | 5.8 | 36.6[12] | 81.6[12] |
| Acetone | 5.1 | 21.0[12] | 56.0[12] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0[12] | 189[12] | |
| Ethyl Acetate | 4.4 | 6.0 | 77.1 | |
| Nonpolar | Toluene | 2.4 | 2.4 | 110.6 |
| Dichloromethane (DCM) | 3.1 | 9.1 | 39.6 | |
| Heptane | 0.1 | 1.9[13] | 98.0[13] |
Data sourced from various chemical property databases and literature.[12][13]
Protocols for Solubility Determination
The Equilibrium Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and directness.[17][18][19] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount sufficient to ensure a visible solid residue remains at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation.[17] Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[4][20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or by filtering through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[3][17]
-
Sample Preparation: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.
Analytical Quantification Techniques
HPLC is the preferred method for its high accuracy, specificity, and ability to separate the analyte from any potential impurities or degradants.
Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the this compound peak. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) is a common starting point.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area.
-
Data Plotting: Plot a calibration curve of peak area versus concentration. The plot should be linear with a correlation coefficient (R²) > 0.99.
-
Sample Analysis: Inject the diluted supernatant samples (from step 5 of the shake-flask protocol) and record their peak areas.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the compound in the diluted samples. Account for the dilution factor to calculate the final solubility in the original solvent.
This method is faster than HPLC but is only suitable for compounds with a strong chromophore and in situations where no interfering substances are present.[21][22][23]
Protocol:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax.
-
Data Plotting: Plot a calibration curve of absorbance versus concentration (Beer's Law plot). The plot should be linear (R² > 0.99) within the tested concentration range.
-
Sample Analysis: Measure the absorbance of the diluted supernatant samples.
-
Concentration Calculation: Use the Beer's Law plot to determine the concentration in the diluted samples and back-calculate the original solubility.
Data Interpretation and Advanced Topics
Influence of Temperature
To understand the thermodynamic nature of the dissolution, the shake-flask experiment can be repeated at different temperatures (e.g., 5°C, 25°C, and 37°C).[10][11]
-
An increase in solubility with temperature indicates an endothermic process.
-
A decrease in solubility with temperature indicates an exothermic process.
This information is vital for controlling crystallization processes and predicting stability during storage.
Figure 2: Key factors influencing the solubility of an organic compound.
Predictive Models
While experimental determination is paramount, computational models can provide valuable early insights. Thermodynamic models and machine learning algorithms can predict solubility based on molecular structure and solvent properties.[5][6][24][25][26] These predictions can help prioritize which solvents to screen experimentally, saving time and resources.
Conclusion
Determining the solubility profile of this compound is a foundational step in its development for any chemical or pharmaceutical application. This guide provides a comprehensive, scientifically grounded approach to this task. By combining careful characterization of the starting materials with the robust shake-flask method and accurate HPLC or UV-Vis quantification, researchers can generate high-quality, reliable data. This information is essential for guiding formulation strategies, optimizing reaction and purification conditions, and ultimately ensuring the successful application of this compound in research and development.
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The Hantzsch Synthesis: A Senior Application Scientist's Guide to 4-Substituted Thiazole Derivatives
Introduction: The Enduring Relevance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. From the anti-cancer agent Dasatinib to the essential vitamin Thiamine (Vitamin B1), the therapeutic impact of thiazole-containing molecules is undeniable. For researchers and drug development professionals, the efficient and regioselective synthesis of substituted thiazoles is a critical endeavor. Among the myriad of synthetic strategies, the Hantzsch thiazole synthesis, first reported in 1887, remains a remarkably robust and versatile method, particularly for accessing 4-substituted derivatives.[1]
This in-depth technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 4-substituted thiazole derivatives. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings that govern regioselectivity, offers field-proven experimental methodologies, and addresses common challenges and troubleshooting strategies.
The Core Reaction: Mechanistic Insights into the Hantzsch Synthesis
The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide (or thiourea and its derivatives). The reaction proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to furnish the aromatic thiazole ring.[1]
The generally accepted mechanism unfolds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone via an SN2 reaction. This initial step forms a thiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step results in the formation of a five-membered hydroxylated thiazoline intermediate.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxylated thiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring.
Diagram: The Hantzsch Thiazole Synthesis Mechanism
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
Controlling Regioselectivity: The Key to 4-Substituted Thiazoles
The true utility of the Hantzsch synthesis for medicinal chemists often lies in its ability to generate specifically substituted thiazoles. When employing unsymmetrical α-haloketones, the question of regioselectivity arises: which carbon of the initial C-C bond of the ketone becomes the C4 or C5 of the thiazole ring?
The regiochemical outcome is primarily dictated by the initial SN2 reaction between the thioamide and the α-haloketone. The sulfur atom will preferentially attack the most electrophilic and least sterically hindered α-carbon bearing the halogen.
For instance, in the reaction of 1-bromo-3-methyl-2-butanone with a thioamide, the sulfur will attack the primary carbon bearing the bromine, leading to the formation of a 4-isopropylthiazole derivative.
Furthermore, the reaction conditions can influence the regioselectivity. While neutral conditions generally favor the formation of 2-(N-substituted amino)thiazoles, conducting the synthesis under acidic conditions can lead to mixtures of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles.[2] This is a critical consideration when designing a synthesis for a specific isomer.
Experimental Protocols: From Classical to Modern Approaches
The Hantzsch synthesis is highly adaptable, with numerous variations developed to improve yields, reduce reaction times, and enhance the greenness of the procedure.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a robust and reliable method for synthesizing a common 4-arylthiazole derivative.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask or scintillation vial
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Dry the product on a watch glass. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. The Hantzsch synthesis is particularly amenable to microwave heating, often leading to significantly reduced reaction times and improved yields.[3][4]
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones
-
Substituted thioureas
-
Methanol
Equipment:
-
Microwave reactor
-
Microwave reaction vessel with a magnetic stir bar
General Procedure:
-
Combine the α-haloketone (1 mmol) and the appropriate thiourea (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent, such as methanol.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product via filtration and wash with cold ethanol to obtain the pure product.[3]
Protocol 3: One-Pot, Multi-Component Synthesis of 4-Substituted Thiazole Derivatives
One-pot, multi-component reactions are highly efficient, allowing for the synthesis of complex molecules in a single step, thereby reducing waste and saving time. The Hantzsch synthesis can be adapted into such a format.[5]
General Procedure:
This approach often involves the reaction of an α-haloketone, a thioamide or thiourea, and an aldehyde in the presence of a catalyst. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of thiazole derivatives under conventional heating or ultrasonic irradiation.[5]
-
A mixture of the α-haloketone, thiourea, and a substituted benzaldehyde is refluxed in a solvent mixture like ethanol/water in the presence of the catalyst.
-
Upon completion, the solid product is filtered. The catalyst can often be recovered by filtration and reused.[5]
Data Presentation: A Comparative Overview
| Method | Typical Reactants | Conditions | Reaction Time | Typical Yields | Reference |
| Classical | 2-Bromoacetophenone, Thiourea | Reflux in Methanol | 30-60 min | High | [1] |
| Microwave-Assisted | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | 90°C in Methanol | < 30 min | 95% | [3] |
| One-Pot | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Reflux in Ethanol/Water with catalyst | 2-3.5 h | 79-90% | [5] |
Troubleshooting and Field-Proven Insights
While the Hantzsch synthesis is generally reliable, researchers may encounter challenges. Understanding potential side reactions and purification strategies is crucial for success.
Common Challenges and Solutions:
-
Side Reactions: The formation of byproducts can occur, particularly if the reaction is overheated or run for an extended period. One common side reaction is the self-condensation of the α-haloketone. Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time.
-
Purification: While many Hantzsch products precipitate from the reaction mixture in high purity, others may require further purification. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective method.[6] For more challenging separations, column chromatography on silica gel may be necessary.
-
Low Yields: In some cases, particularly with less reactive starting materials, yields may be lower than expected. Switching to a microwave-assisted protocol can often significantly improve yields and reduce reaction times.[3] The choice of solvent can also play a critical role; experimenting with different solvents may be necessary to optimize the reaction.
-
Regioselectivity Issues: As mentioned earlier, the use of unsymmetrical starting materials can lead to the formation of isomeric products. Careful consideration of the electronic and steric properties of the α-haloketone is paramount. If a mixture of regioisomers is obtained, careful analysis by NMR and chromatographic separation will be required.
Diagram: Experimental Workflow for Hantzsch Synthesis
Caption: A generalized experimental workflow for the Hantzsch synthesis.
Conclusion: A Versatile Tool for Modern Drug Discovery
The Hantzsch thiazole synthesis, despite its age, remains a powerful and highly relevant tool in the arsenal of the modern medicinal chemist. Its operational simplicity, tolerance of a wide range of functional groups, and the ability to control regioselectivity make it an invaluable method for the preparation of 4-substituted thiazole derivatives. By understanding the underlying mechanism and embracing modern variations such as microwave-assisted and one-pot procedures, researchers can efficiently access a diverse array of thiazole-based compounds for biological screening and drug development programs. This guide provides the foundational knowledge and practical insights necessary to successfully implement and troubleshoot the Hantzsch synthesis, empowering scientists to continue unlocking the therapeutic potential of the thiazole scaffold.
References
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Pingaew, R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available at: [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]
-
Shahin, I. G., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 596-610. Available at: [Link]
-
Pingaew, R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available at: [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
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(2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. Available at: [Link]
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Pawar, N. S., & Chougle, M. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(3), 224-232. Available at: [Link]
-
Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(1), 1-28. Available at: [Link]
-
Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4473-4477. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Chlorophenyl-Substituted Thiazoles: From Benchtop to Biological Evaluation
Foreword: The Thiazole Scaffold - A Cornerstone in Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in drug discovery.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of a wide array of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][5] The introduction of a chlorophenyl moiety to the thiazole core can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile, often enhancing its biological efficacy by increasing lipophilicity and altering its interaction with biological targets.[6]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel chlorophenyl-substituted thiazoles. We will delve into the intricacies of synthetic methodologies, with a particular focus on the robust Hantzsch thiazole synthesis, and provide detailed protocols for the characterization and biological evaluation of these promising compounds.
Part 1: Synthesis of Chlorophenyl-Substituted Thiazoles - A Practical Approach
The construction of the thiazole ring can be achieved through various synthetic routes. Among these, the Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone methodology due to its reliability, versatility, and generally high yields.[6][7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][8][9]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis proceeds via a well-established mechanism involving an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8] The choice of a chlorophenyl-substituted α-haloketone as a starting material directly incorporates the desired functionality into the final thiazole product.
Experimental Workflow: Hantzsch Synthesis
The following diagram illustrates the typical experimental workflow for the Hantzsch synthesis of a chlorophenyl-substituted thiazole.
Caption: A generalized workflow for the Hantzsch thiazole synthesis.
Detailed Protocol: Synthesis of 4-(4-chlorophenyl)-2-aminothiazole
This protocol provides a step-by-step method for the synthesis of a representative chlorophenyl-substituted thiazole using the Hantzsch reaction.
Materials:
-
2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent)
-
Thiourea (1.5 equivalents)
-
Ethanol
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 eq.) and thiourea (1.5 eq.) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 5% sodium carbonate solution while stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-(4-chlorophenyl)-2-aminothiazole.
-
Dry the purified product under vacuum.
-
Determine the yield and characterize the compound using spectroscopic methods.
Part 2: Structural Elucidation and Characterization
Unambiguous characterization of the synthesized chlorophenyl-substituted thiazoles is crucial to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the number and chemical environment of protons and carbon atoms.[10][11][12] For 4-(4-chlorophenyl)-2-aminothiazole, one would expect characteristic signals for the aromatic protons of the chlorophenyl ring, the thiazole ring proton, and the amine protons.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H stretches for the amino group and C=N and C=C stretching vibrations characteristic of the thiazole ring.[11][12]
Part 3: Biological Evaluation - Unveiling Therapeutic Potential
Chlorophenyl-substituted thiazoles have been reported to exhibit a wide range of biological activities, with anticancer and antimicrobial properties being particularly prominent.[3][6][14] In vitro assays are the primary tools for the initial screening and evaluation of the biological potential of these novel compounds.
Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[11]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chlorophenyl-substituted thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Chloro-Thiazole 1 | MCF-7 (Breast) | 5.2 |
| Chloro-Thiazole 1 | HepG2 (Liver) | 8.9 |
| Chloro-Thiazole 2 | MCF-7 (Breast) | 2.1 |
| Chloro-Thiazole 2 | HepG2 (Liver) | 4.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| Doxorubicin (Control) | HepG2 (Liver) | 1.2 |
| This is a table with hypothetical data for illustrative purposes. |
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is considered the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized thiazole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Chloro-Thiazole 1 | 16 | 32 |
| Chloro-Thiazole 2 | 8 | 16 |
| Ciprofloxacin (Control) | 1 | 0.5 |
| This is a table with hypothetical data for illustrative purposes. |
Hypothetical Signaling Pathway Targeted by Chlorophenyl-Thiazoles
The anticancer activity of thiazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways.[6] For instance, some thiazoles have been shown to inhibit protein kinases involved in cell proliferation and survival.
Caption: A hypothetical signaling pathway where a chlorophenyl-thiazole inhibits the Raf kinase, leading to decreased cell proliferation.
Part 4: Structure-Activity Relationship (SAR) and Future Directions
The biological activity of chlorophenyl-substituted thiazoles is highly dependent on their substitution pattern.[15] Structure-Activity Relationship (SAR) studies are crucial for optimizing the lead compounds to enhance their potency and selectivity while minimizing toxicity. Key considerations for future research include:
-
Varying the position of the chloro substituent on the phenyl ring (ortho, meta, para) to probe the effect on target binding.
-
Introducing other substituents on the phenyl ring to modulate electronic and steric properties.
-
Modifying the substituents at other positions of the thiazole ring to explore additional interaction points with the biological target.
By systematically exploring the chemical space around the chlorophenyl-thiazole scaffold, it is possible to develop novel drug candidates with improved therapeutic profiles.
References
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- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity rel
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- A review on thiazole based compounds andamp; it's pharmacological activities.
- Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds - Benchchem.
- An Overview of Thiazole Deriv
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide 40.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applic
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.
- Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and comput
- Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles.
- Unveiling the Bioactivity of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole: A Technical Guide - Benchchem.
- Hantzsch Thiazole Synthesis - Chem Help ASAP.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).
- Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a.
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- Thiazole synthesis.
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Harnessing the Versatility of the Thiazole Methanol Group: A Guide to Chemical Reactivity and Synthetic Application
An In-depth Technical Guide:
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. This structure is integral to numerous natural products, including Vitamin B1 (Thiamine), and is a key component in a multitude of FDA-approved drugs, showcasing a vast range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8][9]
Among the various functionalized thiazoles, those bearing a methanol (-CH₂OH) or hydroxymethyl group represent a particularly versatile class of synthetic intermediates. This hydroxyl group serves as a crucial handle, a reactive site for a host of chemical transformations that allow for molecular elaboration, scaffold hopping, and the introduction of diverse pharmacophoric elements. This guide provides an in-depth exploration of the primary chemical reactions involving the methanol group on the thiazole ring, offering both mechanistic insights and field-tested experimental protocols for researchers in drug discovery and chemical development.
Foundational Synthesis: Accessing Hydroxymethylthiazole Building Blocks
Before functionalization, the target hydroxymethylthiazole must be synthesized or procured. The most robust and widely adopted method for constructing the thiazole ring itself is the Hantzsch Thiazole Synthesis .[10][11] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[10][11] For instance, reacting 1-chloro-3-hydroxyacetone with thioformamide provides a direct route to a hydroxymethylthiazole derivative.
Caption: The Hantzsch synthesis workflow for thiazole ring formation.
Fortunately, several key isomers, such as 2-(hydroxymethyl)thiazole[12] and 5-(hydroxymethyl)thiazole[13][14], are commercially available, allowing research to commence directly with functionalization reactions.
Oxidation: Gateway to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol of the hydroxymethyl group to an aldehyde or a carboxylic acid is arguably the most common and pivotal transformation. These products serve as critical precursors for forming amides, imines, and other carbon-carbon bonds.
Expertise & Causality: Selecting the Right Oxidant
The thiazole ring is electron-rich and can be sensitive to harsh oxidizing conditions, which may lead to ring-opening or undesired side reactions. Therefore, the choice of oxidant is paramount.
-
For Aldehydes (Primary Alcohol → Aldehyde): Mild, selective reagents are required to prevent over-oxidation to the carboxylic acid.
-
Manganese (IV) Oxide (MnO₂): This is the go-to reagent for this transformation. As a solid-phase oxidant, it requires no aqueous workup and is highly selective for allylic and benzylic-type alcohols, a category that hydroxymethylthiazoles electronically resemble. The reaction is typically heterogeneous and requires a stoichiometric excess of freshly activated MnO₂.
-
Dess-Martin Periodinane (DMP): A highly reliable and mild oxidant that provides clean conversion with a simple workup. Its primary drawback is its cost and potentially explosive nature if not handled correctly.
-
Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine): This method is highly effective at low temperatures (-78 °C), preserving sensitive functional groups. However, it requires careful temperature control and produces a stoichiometric amount of foul-smelling dimethyl sulfide.
-
-
For Carboxylic Acids (Primary Alcohol → Carboxylic Acid): Stronger, yet controlled, conditions are needed.
-
Jones Oxidation (CrO₃, H₂SO₄, Acetone): A classic but powerful method. The harsh acidic conditions can be detrimental to certain substrates.
-
Potassium Permanganate (KMnO₄): A potent and inexpensive oxidant. Reactions must be carefully controlled (pH, temperature) to avoid cleaving the thiazole ring.
-
Data Presentation: Comparison of Common Oxidizing Agents
| Reagent | Target Product | Typical Conditions | Advantages | Disadvantages & Causality |
| MnO₂ | Aldehyde | CH₂Cl₂ or CHCl₃, room temp. | High selectivity, simple filtration workup. | Requires large excess (5-20 eq.), reagent activity can vary. |
| DMP | Aldehyde | CH₂Cl₂, room temp. | Fast, clean, high-yielding, mild. | Expensive, potentially explosive. |
| Swern | Aldehyde | CH₂Cl₂, -78 °C to room temp. | Very mild, tolerates most functional groups. | Requires cryogenic temps, produces dimethyl sulfide byproduct. |
| Jones | Carboxylic Acid | Acetone, 0 °C to room temp. | Powerful, inexpensive. | Harshly acidic, uses toxic Cr(VI), not suitable for acid-labile groups. |
Experimental Protocol: Oxidation of 2-(Hydroxymethyl)thiazole with MnO₂
Objective: To synthesize Thiazole-2-carbaldehyde.
Self-Validation: The reaction progress is monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. Complete consumption of the starting material and the appearance of a single, new product spot indicates a successful reaction.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)thiazole (1.15 g, 10 mmol, 1.0 eq).
-
Solvent: Dissolve the starting material in 100 mL of dichloromethane (CH₂Cl₂).
-
Reagent Addition: To the stirred solution at room temperature, add activated manganese (IV) oxide (8.7 g, 100 mmol, 10.0 eq) portion-wise over 10 minutes. Causality: Portion-wise addition helps control any initial exotherm.
-
Reaction: Allow the black suspension to stir vigorously at room temperature for 16 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate/Hexanes). The starting material has an Rf of ~0.2, while the product aldehyde has an Rf of ~0.6.
-
Workup: Upon completion (disappearance of starting material), filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with CH₂Cl₂ (3 x 30 mL) to ensure all product is recovered.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield thiazole-2-carbaldehyde as a pale yellow oil. The product is often pure enough for subsequent steps, or can be further purified by silica gel chromatography if necessary.
Nucleophilic Substitution: Converting the Hydroxyl to a Versatile Leaving Group
To enable bond formation with a wide range of nucleophiles (amines, thiols, cyanides, etc.), the hydroxyl group must first be converted into a better leaving group.[15][16][17] This is typically achieved by transforming it into a halide (Cl, Br) or a sulfonate ester (tosylate, mesylate).
Mechanism & Causality: The Role of Activation
The hydroxyl group (-OH) is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) activate the alcohol. In the case of SOCl₂, the alcohol's oxygen attacks the sulfur atom, displacing a chloride ion. This is followed by the collapse of the intermediate and loss of SO₂ and HCl, often proceeding through an Sₙ2 mechanism where the displaced chloride ion attacks the carbon, inverting its stereochemistry if chiral.
// Nodes with labels Start [label="Thiazole-CH₂-OH"]; Intermediate1 [label="Thiazole-CH₂-O(SO)Cl\n(Chlorosulfite intermediate)"]; Product [label="Thiazole-CH₂-Cl"]; SOCl2 [label="+ SOCl₂"]; Chloride [label="Cl⁻ (from SOCl₂)"]; Loss [label="- SO₂\n- HCl"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges Start -> inv1 [label=<1. Attack on S>]; inv1 -> Intermediate1; SOCl2 -> inv1 [style=invis]; Intermediate1 -> inv2 [label=<2. Sₙ2 Attack by Cl⁻>]; inv2 -> Product; Chloride -> inv2 [style=invis]; inv2 -> Loss [style=invis]; }
Caption: Mechanism of alcohol to chloride conversion using SOCl₂.
Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazole
Objective: To convert the hydroxyl group of (thiazol-4-yl)methanol into a chloride.
Self-Validation: The product can be characterized by ¹H NMR, observing the shift of the methylene (-CH₂-) protons and the disappearance of the hydroxyl (-OH) proton signal. Mass spectrometry will confirm the incorporation of chlorine via the characteristic isotopic pattern.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas scrubber (containing NaOH solution to neutralize HCl gas), add (thiazol-4-yl)methanol (1.15 g, 10 mmol, 1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (1.46 mL, 20 mmol, 2.0 eq) dropwise at 0 °C (ice bath). Causality: SOCl₂ is highly reactive and the reaction is exothermic. Dropwise addition at low temperature is a critical safety and control measure.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 75-80 °C) for 2 hours.
-
Monitoring: The reaction can be monitored by quenching a small aliquot in methanol and analyzing by TLC or LCMS to check for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 50 g) in a beaker.
-
Neutralization: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)thiazole. This product is often used immediately in the next step due to potential instability.
Esterification & Etherification: Expanding Chemical Diversity
Ester and ether linkages are common motifs in pharmaceuticals. The hydroxymethyl group on a thiazole is readily converted into these functional groups.
Expertise & Causality: Tailoring Conditions to the Substrate
-
Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid under strong acid catalysis (e.g., H₂SO₄).[18][19] It is an equilibrium-driven process, best suited when the alcohol or carboxylic acid can be used as the solvent to drive the reaction forward. However, the harsh acidic conditions can be incompatible with sensitive thiazole derivatives.[18]
-
Steglich Esterification: For more delicate substrates, a milder approach is needed. The Steglich esterification utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalyst such as 4-dimethylaminopyridine (DMAP).[18] This method is performed at room temperature and avoids strong acids, making it ideal for complex molecule synthesis.
-
Williamson Ether Synthesis: To form an ether, the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is highly effective for synthesizing a wide range of ethers.
Experimental Protocol: Steglich Esterification of (Thiazol-5-yl)methanol
Objective: To synthesize (Thiazol-5-yl)methyl benzoate.
Self-Validation: Successful ester formation can be confirmed by IR spectroscopy (appearance of a strong C=O stretch around 1720 cm⁻¹) and NMR spectroscopy (appearance of aromatic signals from the benzoate group and characteristic shifts in the thiazole and methylene protons).
Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve (thiazol-5-yl)methanol (1.15 g, 10 mmol, 1.0 eq), benzoic acid (1.34 g, 11 mmol, 1.1 eq), and DMAP (122 mg, 1 mmol, 0.1 eq) in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous CH₂Cl₂ dropwise. Causality: Anhydrous conditions are crucial as the coupling agents are water-sensitive. The reaction is run under inert gas to prevent moisture contamination.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate/Hexanes) for the consumption of the starting alcohol.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure (thiazol-5-yl)methyl benzoate.
Conclusion
The hydroxymethyl group on a thiazole ring is a powerful and versatile functional handle. Through well-established reactions such as oxidation, nucleophilic substitution, and esterification, it provides a reliable entry point for the synthesis of diverse and complex molecules. Understanding the causality behind reagent selection and reaction conditions is paramount to achieving high yields and preserving the integrity of the sensitive thiazole core. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage the chemical reactivity of hydroxymethylthiazoles in the pursuit of novel therapeutics and advanced chemical entities.
References
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Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link][1][2][3]
-
PharmaShots. (2024). A review on thiazole based compounds & it's pharmacological activities. PharmaShots. [Link][4]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. [Link][5]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link][20]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link][21]
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ACS Publications. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. [Link][22]
-
Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health and Pharmaceutical. [Link][6]
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PubMed Central (PMC). (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link][23]
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PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link][24]
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PubMed Central (PMC). (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link][10]
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PubMed Central (PMC). (n.d.). Thiazole Ring—A Biologically Active Scaffold. [Link][7]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link][17]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link][19]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. [Link][25]
-
LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. [Link][15]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link][8]
-
JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link][9]
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Methodological & Application
The Synthetic Versatility of (4-(2-Chlorophenyl)thiazol-2-YL)methanol: A Guide for Advanced Chemical Synthesis
For Immediate Release
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (4-(2-Chlorophenyl)thiazol-2-YL)methanol , a key heterocyclic intermediate. With the thiazole scaffold being a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors, this guide offers detailed protocols, mechanistic insights, and application frameworks to leverage this compound's synthetic potential.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for targeting complex biological systems. Notably, thiazole derivatives have shown significant promise as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer and other diseases. The strategic functionalization of the thiazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making intermediates like this compound highly valuable in the synthesis of targeted therapeutics.
Physicochemical Properties and Safety Data
| Property | Value |
| Chemical Formula | C₁₀H₈ClNOS |
| Molecular Weight | 225.7 g/mol |
| CAS Number | 1050507-07-7 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents (predicted) |
Safety Precautions:
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) of structurally related compounds.
Synthesis Protocol for this compound
The synthesis of the title compound is achieved through a reliable two-step process, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a standard reduction of the resulting ester to the primary alcohol.
Step 1: Synthesis of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate
This step employs the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring from an α-haloketone and a thioamide.[1][2][3]
Protocol:
-
To a solution of 2-Bromo-1-(2-chlorophenyl)ethanone (1.0 eq) in absolute ethanol (approximately 4 mL per gram of the bromo-ketone), add ethyl thioxamate (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexanes, to yield ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate as a dark solid.[1]
Step 2: Reduction to this compound
The synthesized ester is then reduced to the target primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the cooled LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (chlorophenyl and thiazole rings), a singlet for the thiazole proton, a singlet or doublet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons of the chlorophenyl and thiazole rings, and a peak for the methylene carbon. |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic peaks for the aromatic C-H and C=C bonds. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight. |
Application as a Chemical Intermediate: Synthesis of 2-(Chloromethyl)-4-(2-chlorophenyl)thiazole
The primary alcohol functionality of this compound makes it a versatile intermediate for further synthetic transformations. A common and useful reaction is its conversion to the corresponding chloromethyl derivative, a key building block for introducing the thiazole moiety into larger molecules through nucleophilic substitution. This transformation can be readily achieved using thionyl chloride.[4][5][6]
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as chloroform or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 2-(chloromethyl)-4-(2-chlorophenyl)thiazole can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).
This chloromethyl derivative is a reactive electrophile, ready to be coupled with various nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecular architectures, particularly in the synthesis of novel kinase inhibitors and other potential therapeutic agents.[7][8]
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic protocols provided herein offer a clear and reproducible pathway to this compound and its subsequent elaboration. Its strategic use can significantly contribute to the rapid assembly of novel thiazole-containing molecules for drug discovery and development, particularly in the burgeoning field of kinase inhibitor research.
References
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Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]
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Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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Acta Physico-Chimica Sinica. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Available from: [Link]
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PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available from: [Link]
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Application Notes and Protocols: In Vitro Antimicrobial Assay for Thiazole Derivatives
<_>
Authored by: Senior Application Scientist
Abstract
Thiazole and its derivatives represent a critical class of heterocyclic compounds that are a cornerstone in the development of new therapeutic agents due to their broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4][5][6] The alarming rise of antimicrobial resistance necessitates robust and standardized protocols for evaluating novel compounds.[1][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial assays for thiazole derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data. The core of this guide focuses on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent protocol for establishing the Minimum Bactericidal Concentration (MBC), which are pivotal metrics in assessing antimicrobial efficacy.[7][8][9][10]
Introduction: The Significance of Thiazole Derivatives and Antimicrobial Testing
The thiazole ring is a fundamental scaffold in numerous natural and synthetic compounds with demonstrated therapeutic value.[1][3] Its presence in clinically used drugs highlights its importance in medicinal chemistry. The mechanism of action for thiazole derivatives can vary, from inhibiting metabolic pathways essential for bacterial growth to disrupting cell wall synthesis.[1] Given the diversity of potential targets, a standardized approach to assessing their antimicrobial potency is crucial.
The primary objectives of in vitro antimicrobial susceptibility testing are to determine the lowest concentration of a compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).[11] These values are fundamental for the initial screening and characterization of new antimicrobial candidates.[9] This protocol is grounded in the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of data that is both accurate and comparable across different laboratories.[12][13][14]
Foundational Requirements: Ensuring Protocol Integrity
Before initiating any antimicrobial assay, several foundational elements must be in place to guarantee the trustworthiness and validity of the results.
Quality Control (QC) Strains
The use of well-characterized reference strains with known antimicrobial susceptibility patterns is non-negotiable for ensuring the accuracy and reproducibility of any susceptibility test.[15] These strains, often obtained from recognized culture collections like the American Type Culture Collection (ATCC), serve as a benchmark for the performance of the assay.[15][16] Regular testing of these QC strains helps to verify the potency of the antimicrobial agents, the quality of the media, and the appropriateness of the incubation conditions.[15][17][18]
Table 1: Recommended ATCC® Quality Control Strains
| Organism | Strain ID | Gram Stain | Rationale for Inclusion |
| Staphylococcus aureus | ATCC® 29213™ | Gram-positive | Representative of common Gram-positive pathogens; CLSI QC strain for susceptibility testing.[18] |
| Escherichia coli | ATCC® 25922™ | Gram-negative | Representative of common Gram-negative pathogens (Enterobacteriaceae); CLSI QC strain.[16] |
| Pseudomonas aeruginosa | ATCC® 27853™ | Gram-negative | Represents non-Enterobacteriaceae Gram-negative pathogens, often exhibiting intrinsic resistance.[16] |
| Enterococcus faecalis | ATCC® 29212™ | Gram-positive | Important clinical pathogen, particularly in hospital-acquired infections.[7] |
| Candida albicans | ATCC® 90028™ | Fungi (Yeast) | Representative pathogenic fungus for antifungal screening. |
Media Selection and Preparation
The choice of culture medium is a critical variable. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic bacteria, as specified by CLSI guidelines.[12][13] For fungal testing, RPMI 1640 medium is often used. It is imperative that the medium is prepared according to the manufacturer's instructions and sterilized to avoid contamination.
Preparation of Thiazole Derivative Stock Solutions
The solubility of the thiazole derivative dictates the choice of solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. However, it is crucial to determine the non-inhibitory concentration of the solvent, as DMSO itself can exhibit antimicrobial properties at higher concentrations. A preliminary experiment to test the effect of the highest concentration of DMSO used in the assay on the growth of the test organisms is essential. The stock solution should be sterilized by filtration through a 0.22 µm filter.
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized, resource-efficient technique for determining the MIC of an antimicrobial agent.[7][8] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the thiazole derivative stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 11. Discard 50 µL from well 11.
-
Well 12 will serve as the growth control (broth and inoculum only). A separate well with broth only should be included as a sterility control.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (wells 1-12). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance at 600 nm.
-
The growth control well (well 12) should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC is the lowest concentration of the thiazole derivative that completely inhibits visible growth of the organism.[8]
-
Advanced Protocol: Determining Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC provides information on the concentration required to kill the bacteria, which is crucial for understanding whether a compound is bacteriostatic or bactericidal.[10][11][19] An MBC is typically determined after an MIC assay.
Experimental Workflow Diagram
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Protocol
-
Subculturing:
-
Following the determination of the MIC, select the wells that show no visible growth (the MIC well and all wells with higher concentrations).
-
From each of these clear wells, plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]
-
The MBC/MIC ratio can provide insights into the nature of the antimicrobial activity. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]
-
Data Presentation and Interpretation
The results of MIC and MBC assays are typically presented in a tabular format for clear comparison of the compound's activity against different microorganisms.
Table 2: Example Data for a Novel Thiazole Derivative (Compound X)
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC® 29213™ | 2 | 4 | 2 | Bactericidal |
| E. coli | ATCC® 25922™ | 8 | 32 | 4 | Bactericidal |
| P. aeruginosa | ATCC® 27853™ | 32 | >128 | >4 | Bacteriostatic |
| E. faecalis | ATCC® 29212™ | 4 | 8 | 2 | Bactericidal |
| C. albicans | ATCC® 90028™ | 16 | 64 | 4 | Fungicidal |
Alternative Screening Method: Agar Disk Diffusion
For high-throughput screening or preliminary assessment, the agar disk diffusion (Kirby-Bauer) test is a valuable qualitative method.[20]
Brief Protocol
-
A standardized inoculum of the test organism is uniformly swabbed onto the surface of an MHA plate.
-
Sterile paper disks impregnated with a known concentration of the thiazole derivative are placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
The antimicrobial agent diffuses from the disk into the agar, and if the organism is susceptible, a clear zone of no growth will appear around the disk.[20]
-
The diameter of this zone of inhibition is measured and can be correlated with the susceptibility of the organism.
While this method is less quantitative than broth microdilution, it is a rapid and cost-effective way to screen a large number of compounds.[21]
Conclusion
This guide provides a detailed and robust framework for the in vitro antimicrobial evaluation of novel thiazole derivatives. Adherence to standardized protocols, meticulous execution, and the consistent use of quality control strains are paramount for generating reliable and reproducible data. The determination of MIC and MBC values as outlined herein will provide the foundational data necessary for the continued development of promising thiazole-based antimicrobial agents in the fight against infectious diseases.
References
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Taylor, P. C., Schoenknecht, F. D., Sherris, J. C., & Linner, E. C. (1983). Determination of minimum bactericidal concentrations of oxacillin for Staphylococcus aureus: influence and significance of technical variables. Antimicrobial Agents and Chemotherapy, 23(1), 142-150. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Jurado, N. A., De-La-Garza, G. E., Garcia-Lara, J. L., & Córdova-Díaz, M. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8016. [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13193-13208. [Link]
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Application Notes and Protocols for Anticancer Activity Screening of (4-(2-Chlorophenyl)thiazol-2-YL)methanol
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities. In oncology, thiazole derivatives have emerged as a promising class of therapeutic agents, with several compounds clinically approved, such as the tyrosine kinase inhibitor Dasatinib.[1] These compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[2] The nitrogen and sulfur atoms within the thiazole ring are crucial for forming hydrogen bonds with target proteins and enzymes, contributing to their potent bioactivity.[1]
This application note provides a comprehensive guide for the initial in vitro screening of a novel thiazole derivative, (4-(2-Chlorophenyl)thiazol-2-YL)methanol. We will detail the experimental protocols for assessing its cytotoxic effects and its potential to induce programmed cell death (apoptosis) in a panel of human cancer cell lines. The methodologies described herein are robust, reproducible, and widely accepted in the field of anticancer drug discovery.
Strategic Approach to In Vitro Screening
The initial evaluation of a potential anticancer compound involves a multi-step process designed to ascertain its cytotoxicity and preliminary mechanism of action. Our approach begins with a broad screening to determine the compound's general toxicity against various cancer cell lines, followed by more focused assays to elucidate the mode of cell death.
Caption: A streamlined workflow for the in vitro anticancer screening of novel compounds.
PART 1: Cytotoxicity Assessment
The first step is to determine the concentration-dependent cytotoxic effect of this compound on cancer cells. This is typically achieved using colorimetric assays that measure cell viability. We will describe the Sulforhodamine B (SRB) assay, a robust and cost-effective method that measures cellular protein content.[3][4]
Recommended Cancer Cell Lines for Initial Screening
The choice of cell lines is critical and should ideally represent a variety of cancer types. The National Cancer Institute's NCI-60 panel is a valuable resource for this purpose.[5][6][7] For a focused initial screening of this compound, we recommend a panel that includes:
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from standardized methods for high-throughput screening.[3][13]
Materials and Reagents:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[14]
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well microplates
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common concentration range for initial screening is 0.1 to 100 µM.[14]
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations.
-
Include wells for vehicle control (DMSO, final concentration <0.5%) and a positive control.[4]
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation:
-
SRB Staining:
-
Solubilization and Absorbance Reading:
Data Presentation and Analysis
The results of the SRB assay should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) [Test Compound] | IC₅₀ (µM) [Doxorubicin] |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value | Experimental Value |
Note: The IC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
PART 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.[14] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.[17][18]
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[17][19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells, thus allowing for their differentiation.[17]
Caption: Differentiation of cell states using the Annexin V/PI assay.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard procedures for apoptosis detection.[18]
Materials and Reagents:
-
Cell line of interest (e.g., a sensitive line identified in the SRB assay)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.[14]
-
Include an untreated control group.
-
-
Cell Harvesting and Washing:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[17]
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Data Interpretation
The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
An increase in the percentage of cells in the lower-right and upper-right quadrants in the treated sample compared to the control indicates that this compound induces apoptosis.
Table 2: Example Apoptosis Data for this compound
| Treatment | % Live Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Control (Vehicle) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| (4-(2-Cl-Ph)thiazol-2-YL)methanol (IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro anticancer screening of this compound. The described protocols for cytotoxicity and apoptosis assessment will yield crucial data on the compound's potency and its primary mechanism of cell killing. Positive results from this initial screening, such as low micromolar IC₅₀ values and a clear induction of apoptosis, would warrant further investigation into its specific molecular targets and its efficacy in more complex preclinical models.
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from Creative Diagnostics. [Link]
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O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [Link]
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National Center for Biotechnology Information. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
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National Center for Biotechnology Information. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne. [Link]
-
MDPI. (n.d.). Screening Method for Anti-Colon Cancer Drugs Using Two Sensor Cell Lines with Human β4-Galactosyltransferase 4 Gene Promoters. Retrieved from MDPI. [Link]
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National Center for Biotechnology Information. (2011). Lung Cancer Cell Lines as Tools for Biomedical Discovery and Research. PubMed Central. [Link]
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National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
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MDPI. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from MDPI. [Link]
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ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link]
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Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from Cytion. [Link]
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National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]
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Canvax Biotech. (2023). SRB Cytotoxicity Assay. Retrieved from Canvax Biotech. [Link]
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National Center for Biotechnology Information. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. PubMed. [Link]
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Application Notes and Protocols: Molecular Docking of (4-(2-Chlorophenyl)thiazol-2-YL)methanol with Cyclin-Dependent Kinase 2 (CDK2)
Introduction: The Convergence of Thiazole Chemistry and Kinase Inhibition in Oncology
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer properties.[1] This is often attributed to their ability to interact with key biological targets, such as protein kinases, which are crucial regulators of cellular processes.[2] Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase, plays a pivotal role in the G1 to S phase transition of the cell cycle. Its overexpression and aberrant activity are frequently implicated in the uncontrolled proliferation of cancer cells, making it a significant therapeutic target in oncology.[2][3]
This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of (4-(2-Chlorophenyl)thiazol-2-YL)methanol, a representative thiazole derivative, with its putative target, CDK2. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a protein (receptor).[4] By elucidating these interactions at an atomic level, researchers can gain valuable insights into the mechanism of inhibition and guide the rational design of more potent and selective drug candidates.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and computational chemistry. We will utilize the widely adopted and open-source software AutoDock Vina for the docking simulation, complemented by visualization tools such as PyMOL and Discovery Studio Visualizer.
Scientific Rationale and Experimental Design
The central hypothesis of this study is that this compound can bind to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and downstream signaling pathways that promote cell cycle progression. The experimental design is structured to rigorously test this hypothesis in a virtual environment.
Caption: Overall workflow for the molecular docking study.
PART 1: In Silico Environment Setup and Asset Preparation
Required Software
A curated selection of open-source and freely available software is employed for this protocol to ensure accessibility and reproducibility.
| Software | Purpose | Download URL |
| AutoDock Vina | Molecular Docking Engine | [Link] |
| MGLTools/AutoDockTools (ADT) | Preparation of input files for AutoDock Vina | [Link] |
| PyMOL | Molecular Visualization | [Link] |
| Discovery Studio Visualizer | Advanced Molecular Visualization and Interaction Analysis | [Link] |
| PubChem | Chemical Compound Database | [Link] |
| RCSB Protein Data Bank (PDB) | Biological Macromolecular Structure Database | [Link] |
Target Protein Preparation: Cyclin-Dependent Kinase 2 (CDK2)
The three-dimensional structure of the target protein is the foundation of a structure-based drug design project. For this study, we will utilize the crystal structure of human CDK2 in complex with an inhibitor, olomoucine (PDB ID: 1W0X). This structure provides a well-defined active site.
Protocol 1: CDK2 Receptor Preparation
-
Download the PDB File: Navigate to the RCSB PDB database and download the structure file for PDB ID 1W0X in the PDB format.[5][6][7][8][9]
-
Initial Cleaning of the PDB File:
-
Open the downloaded 1W0X.pdb file in a text editor.
-
Remove all HETATM records corresponding to water molecules (residue name HOH).
-
For this protocol, we will also remove the co-crystallized inhibitor (olomoucine) and any other heteroatoms to prepare the receptor for docking our ligand of interest. The original inhibitor can be saved as a separate file for later validation.
-
-
Protein Preparation using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the cleaned 1W0X.pdb file.
-
Navigate to Edit > Hydrogens > Add. Select Polar Only and click OK. This adds hydrogens to polar atoms, which is crucial for correct hydrogen bonding calculations.
-
Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms.
-
Save the prepared protein by navigating to Grid > Macromolecule > Choose. Select the protein and save it in the PDBQT format (e.g., 1W0X_protein.pdbqt). The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Ligand Preparation: this compound
Accurate ligand preparation is as critical as receptor preparation for a meaningful docking simulation. For this protocol, we will use a closely related isomer, [4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methanol (PubChem CID: 62923053), as a representative structure.[10]
Protocol 2: Ligand Preparation
-
Download the Ligand Structure: Access the PubChem database and search for CID 62923053. Download the 3D conformer of the molecule in SDF format.[11][12][13][14][15]
-
Convert SDF to PDB (Optional but Recommended): While ADT can read SDF files, converting to PDB can sometimes mitigate format-related issues. This can be done using software like Open Babel or PyMOL.
-
Ligand Preparation using AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select the ligand's SDF or PDB file.
-
ADT will automatically compute Gasteiger charges and detect the aromatic carbons.
-
Define the rotatable bonds by navigating to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions to review and, if necessary, modify the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
PART 2: Molecular Docking Simulation
With the prepared receptor and ligand, the next phase is to define the search space for the docking simulation and run AutoDock Vina.
Grid Box Generation
The grid box defines the three-dimensional space within the receptor's active site where the ligand will be docked.
Protocol 3: Defining the Docking Site
-
Load Prepared Molecules in ADT: Open both the 1W0X_protein.pdbqt and ligand.pdbqt files in ADT.
-
Define the Grid Box:
-
Go to Grid > Grid Box....
-
A box will appear around the protein. You can adjust its position and dimensions.
-
To center the grid box on the active site, you can either manually input the coordinates of the co-crystallized ligand (if known) or visually position it to encompass the key active site residues of CDK2 (e.g., Leu83, Asp86, Asp145).
-
Ensure the grid box is large enough to accommodate the ligand and allow for its rotation and translation. A common starting point is a box size of 25 x 25 x 25 Å.
-
Note down the center coordinates (x, y, z) and the dimensions of the grid box.
-
Running the AutoDock Vina Simulation
AutoDock Vina can be run from the command line, which is efficient for scripting and reproducibility.
Protocol 4: Executing the Docking Simulation
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with those you determined in the previous step:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
This will initiate the docking simulation. The results will be saved in docking_results.pdbqt, and a log file with detailed information will be created as docking_log.txt.
PART 3: Analysis and Interpretation of Docking Results
Interpreting the Output Files
AutoDock Vina generates a multi-model PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity.
-
Binding Affinity (kcal/mol): This value, found in the log file and the output PDBQT file, is an estimate of the binding free energy. More negative values indicate a stronger predicted binding.[4][16][17]
-
Root Mean Square Deviation (RMSD): The output file also provides RMSD values. The rmsd l.b. (lower bound) is the RMSD between the current pose and the best pose, while the rmsd u.b. (upper bound) is the RMSD between the current pose and the best pose, taking into account ligand symmetry. Lower RMSD values among the top poses suggest a more well-defined binding mode.[18][19][20][21][22]
Table 1: Example Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.254 | 2.345 |
| 3 | -8.1 | 1.876 | 3.102 |
| ... | ... | ... | ... |
Visualization of Binding Poses
Visual inspection of the docked poses is crucial for understanding the interactions between the ligand and the receptor.
Protocol 5: Visualizing Docking Results with PyMOL
-
Load the Receptor and Docked Ligand: Open PyMOL and load the 1W0X_protein.pdbqt file and the docking_results.pdbqt file.[23][24][25]
-
Navigate Through Poses: The docking_results.pdbqt file contains multiple poses. You can cycle through them using the arrow keys at the bottom right of the PyMOL viewer.
-
Analyze Interactions:
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Display the protein in a surface or cartoon representation and the ligand as sticks to clearly visualize the binding pocket.
-
Use the Action > preset > ligand sites > cartoon or transparent surface options to highlight the binding site.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The Wizard > Measurement tool can be used to measure distances between atoms.
-
Caption: Putative interactions between the ligand and CDK2 active site residues.
Protocol 6: Advanced Visualization with Discovery Studio Visualizer
-
Load Structures: Open the receptor PDB file and the multi-model PDBQT output file from Vina.[26][27][28][29]
-
Display Ligand Poses: In the hierarchy view, you can select and display individual ligand poses within the protein structure.
-
2D and 3D Interaction Maps: Use the Receptor-Ligand Interactions tool to automatically generate 2D diagrams and 3D visualizations of the interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This provides a clear and publication-ready representation of the binding mode.
PART 4: Validation and Best Practices
A critical component of any computational study is validation to ensure the reliability of the chosen protocol.
Redocking of the Co-crystallized Ligand
A standard validation method is to extract the co-crystallized ligand from the original PDB file, dock it back into the receptor's active site using the same protocol, and compare the predicted pose with the experimentally determined pose.
Protocol 7: Protocol Validation by Redocking
-
Prepare the Co-crystallized Ligand: Extract the coordinates of olomoucine from the original 1W0X.pdb file and prepare it as a PDBQT file following Protocol 2.
-
Perform Docking: Run AutoDock Vina with the prepared olomoucine and the 1W0X_protein.pdbqt receptor, using the same grid box parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of olomoucine with its original crystal structure and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[18][19][20][21][22]
Conclusion and Future Directions
This guide has outlined a detailed and robust protocol for the molecular docking of this compound with CDK2. By following these steps, researchers can obtain valuable insights into the potential binding modes and affinities of novel compounds. The results from such in silico studies can serve as a strong foundation for further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, ultimately accelerating the drug discovery and development pipeline.
It is important to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of other experimental data. Future work could involve more advanced computational techniques like molecular dynamics simulations to study the stability of the docked complex over time and to calculate binding free energies with greater accuracy.
References
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My Cancer Genome. (n.d.). CDK2. Retrieved from [Link]
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3D-e-Chem. (2020, September 6). Docking result analysis using Discovery Studio visualizer [Video]. YouTube. [Link][28]
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Malumbres, M. (2015). Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. Current medicinal chemistry, 22(2), 237–263. [Link][2]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link][23]
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Bioinformatics and Proteomics. (2021, June 9). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD) [Video]. YouTube. [Link][18]
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DeAngelis, J., et al. (2006). Cyclin-Dependent Kinase 2 Functions in Normal DNA Repair and Is a Therapeutic Target in BRCA1-Deficient Cancers. Cancer Research, 66(16), 8219-8226. [Link][30]
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UMass Amherst. (n.d.). 1.1. Introduction to Protein Data Bank Format. Retrieved from [Link][5]
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PubMed. (2006). Cyclin-dependent kinase 2 functions in normal DNA repair and is a therapeutic target in BRCA1-deficient cancers. Cancer Research. [Link][3]
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Bioinformatics Review. (2021, November 23). Video Tutorial: Autodock Vina Result Analysis with PyMol. [Link][31]
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UMass Amherst. (n.d.). The Protein Data Bank (PDB) Format for Atomic Coordinate Files. Retrieved from [Link][6]
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ResearchGate. (2021, September 19). How to interprete and analyze molecular docking results?[Link][19]
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Geleta, B., Makonnen, E., & Abay, S. M. (2016). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Journal of Cancer Science & Therapy, 8(6), 160-167. [Link][32]
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Bioinformatics and Proteomics. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Video]. YouTube. [Link][33]
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Dr. Gene. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link][24]
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Bioinformatics and Proteomics. (2020, September 6). Docking result analysis using Discovery Studio visualizer [Video]. YouTube. [Link][28]
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Bioinformatics and Proteomics. (2021, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. [Link][29]
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SDF Documentation. (n.d.). Specification. Retrieved from [Link][11]
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PubMed. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. [Link][1]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link][25]
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Bioinformatics Review. (2023, October 25). [Tutorial] Performing docking using DockingPie plugin in PyMOL. [Link][35]
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Omixium. (2022, August 9). AutoDock Vina: Multiple Ligand Docking in MINUTES! (Bash Script Guide)! [Video]. YouTube. [Link][36]
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CD ComputaBio. (n.d.). Discovery Studio LibDock Tutorial. Retrieved from [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link][37]
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MDPI. (2022). Comparative Molecular Docking, Molecular Dynamics and Adsorption–Release Analysis of Calcium Fructoborate and Alendronate Salts on Hydroxyapatite and Hydroxyapatite–Titanium Implants. International Journal of Molecular Sciences, 23(19), 11843. [Link][20]
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ResearchGate. (2015, December 6). Is there any borderline of binding energy in docking stated that we should consider these ligands with its binding energy for further analysis?[Link][16]
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Oxford Academic. (2022, May 1). RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. Briefings in Bioinformatics. [Link][21]
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ResearchGate. (2018, November 28). How to calculate RMSD value in molecular docking?[Link][22]
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AutoDock Vina Documentation. (n.d.). AutoDock Vina Documentation. Retrieved from [Link][38]
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DergiPark. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. Theoretical and Computational Chemistry, 3(1), 17-24. [Link][4]
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bioRxiv. (2022, April 27). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link][17]
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AutoDock. (n.d.). AutoDock Vina. Retrieved from [Link]
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PubChem. (n.d.). [4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methanol. Retrieved from [Link][10]
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PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link][39]
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PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link][40]
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The Synthetic Versatility of (4-(2-Chlorophenyl)thiazol-2-YL)methanol: A Guide for Organic Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its inherent aromaticity and the presence of nitrogen and sulfur heteroatoms provide unique electronic properties and multiple points for functionalization, making it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, (4-(2-Chlorophenyl)thiazol-2-YL)methanol emerges as a versatile and highly valuable building block. The presence of a reactive hydroxymethyl group at the 2-position, coupled with the 4-(2-chlorophenyl) substituent, offers a gateway to a diverse array of more complex molecular architectures.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of the applications of this compound in organic synthesis. We will delve into the causality behind experimental choices for key transformations, offering robust, self-validating protocols for the synthesis of this key intermediate and its subsequent derivatization.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The construction of the this compound framework typically relies on the venerable Hantzsch thiazole synthesis.[2][3] This powerful cyclocondensation reaction provides a straightforward and efficient route to the thiazole core. The general mechanism involves the reaction of an α-haloketone with a thioamide.[4]
dot graph Hantzsch_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
AlphaHaloKetone [label="α-Haloketone\n(e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one)"]; Thioamide [label="Thioamide\n(e.g., 2-hydroxythioacetamide)"]; Intermediate1 [label="Nucleophilic Attack"]; Intermediate2 [label="Intramolecular Cyclization"]; Intermediate3 [label="Dehydration"]; Thiazole [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AlphaHaloKetone -> Intermediate1; Thioamide -> Intermediate1; Intermediate1 -> Intermediate2 [label="Forms thiazoline intermediate"]; Intermediate2 -> Intermediate3; Intermediate3 -> Thiazole [label="Aromatization"]; } } Caption: The Hantzsch thiazole synthesis workflow.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound starting from 2-chloro-1-(2-chlorophenyl)ethan-1-one and 2-hydroxythioacetamide.
Materials:
-
2-chloro-1-(2-chlorophenyl)ethan-1-one
-
2-hydroxythioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-(2-chlorophenyl)ethan-1-one (1.0 eq) and 2-hydroxythioacetamide (1.1 eq) in ethanol.
-
Add sodium bicarbonate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 2-chloro-1-(2-chlorophenyl)ethan-1-one | 189.03 | 1.0 |
| 2-hydroxythioacetamide | 91.13 | 1.1 |
| Sodium bicarbonate | 84.01 | 1.2 |
Table 1: Reactant specifications for the synthesis of this compound.
Key Synthetic Transformations
The utility of this compound as a synthetic intermediate stems from the reactivity of its primary alcohol functionality. This allows for a range of subsequent transformations, including oxidation, esterification, and halogenation.
Oxidation to the Corresponding Aldehyde and Carboxylic Acid
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, providing access to key precursors for the synthesis of more complex molecules.
dot graph Oxidation_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="4-(2-Chlorophenyl)thiazole-2-carbaldehyde"]; CarboxylicAcid [label="4-(2-Chlorophenyl)thiazole-2-carboxylic acid"];
Start -> Aldehyde [label="Mild Oxidation\n(e.g., PCC, DMP)"]; Aldehyde -> CarboxylicAcid [label="Further Oxidation\n(e.g., KMnO4, Jones reagent)"]; Start -> CarboxylicAcid [label="Strong Oxidation\n(e.g., Nitric Acid)[5]"]; } } Caption: Oxidation pathways of this compound.
This protocol describes a mild oxidation using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
Procedure:
-
Suspend PCC (1.5 eq) in anhydrous DCM in a dry round-bottom flask.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the suspension.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom®/Florisil® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography if necessary.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 225.70 | 1.0 |
| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 |
Table 2: Reactant specifications for the oxidation to the aldehyde.
Esterification: Accessing a Library of Derivatives
The hydroxymethyl group can be readily esterified with a variety of carboxylic acids or their derivatives to produce a library of esters with potentially diverse biological activities. The Fischer esterification provides a direct and acid-catalyzed route to these esters.[6]
This protocol details the synthesis of (4-(2-chlorophenyl)thiazol-2-yl)methyl acetate.
Materials:
-
This compound
-
Acetic acid
-
Sulfuric acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and acetic acid (1.2 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture, collecting the water in the Dean-Stark trap, until no more water is formed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 225.70 | 1.0 |
| Acetic acid | 60.05 | 1.2 |
| Sulfuric acid | 98.08 | Catalytic |
Table 3: Reactant specifications for Fischer esterification.
Halogenation: Introducing a Versatile Handle
Conversion of the primary alcohol to a halomethyl group provides a reactive handle for a variety of nucleophilic substitution reactions, further expanding the synthetic utility of the scaffold.
This protocol describes the chlorination of the alcohol using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (catalytic amount)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution in an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) to the cooled solution, followed by a catalytic amount of pyridine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude chloromethyl derivative.
-
Purify by column chromatography if necessary.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 225.70 | 1.0 |
| Thionyl chloride | 118.97 | 1.2 |
| Pyridine | 79.10 | Catalytic |
Table 4: Reactant specifications for chlorination.
Conclusion: A Building Block for Future Discoveries
This compound represents a strategically important intermediate in organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the versatile reactivity of its hydroxymethyl group make it an ideal starting point for the construction of diverse and complex molecules. The protocols detailed in this guide for its synthesis, oxidation, esterification, and halogenation provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block, paving the way for the discovery of new chemical entities with significant applications in medicinal chemistry and materials science.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). Retrieved from [Link]
-
Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1429. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2973. [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
-
Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Synlett, 29(20), 2718–2722. [Link]
-
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2015). The Journal of Physical Chemistry A, 119(29), 8117–8125. [Link]
- Processes for preparing thiazole carboxylic acids. (n.d.).
-
This compound [P85878] - ChemUniverse. (n.d.). Retrieved from [Link]
- Preparation method of 4-chlorophenyl-2-pyridyl methanol. (n.d.).
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. (2024). Future Medicinal Chemistry, 16(4), 263–278. [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). (1998). Journal of the Chemical Society, Perkin Transactions 1, (24), 4055–4068. [Link]
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MOJ Biorg Org Chem, 4(2), 50-58.
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (n.d.). Retrieved from [Link]
-
A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9 - Quick Company. (n.d.). Retrieved from [Link]
-
An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (2009). Journal of the Chemical Society, Perkin Transactions 1, (1), 37–40. [Link]
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- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Synthesis of Novel Ester Derivatives from (4-(2-Chlorophenyl)thiazol-2-yl)methanol for Drug Discovery
An Application Note and Protocol Guide
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic agents.[2][3][4] This application note provides detailed protocols and scientific rationale for the synthesis of novel ester derivatives from (4-(2-chlorophenyl)thiazol-2-yl)methanol. We present three distinct, reliable esterification strategies—Steglich esterification, acylation with acyl chlorides, and Fischer esterification—each suited for different substrate requirements and laboratory setups. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel thiazole-based molecular entities.
Introduction: The Significance of Thiazole Esters
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which is a critical scaffold in a multitude of biologically active molecules.[3] Its unique electronic properties and ability to engage in various biological interactions make it an invaluable synthon in drug design.[4] Esterification of a parent alcohol, such as this compound, is a fundamental strategy in medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: Converting the polar hydroxyl group into a less polar ester can significantly alter a compound's lipophilicity (LogP), solubility, and membrane permeability, which are critical parameters for optimizing pharmacokinetic profiles.
-
Prodrug Strategies: Esters can be designed as prodrugs that are inactive until hydrolyzed in vivo by esterase enzymes, releasing the active parent alcohol. This can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of diverse esters allows for systematic exploration of the SAR, helping to identify key structural features that enhance biological activity.
This document provides a comparative analysis and step-by-step protocols for three primary esterification methods, enabling researchers to select the most appropriate strategy for their specific carboxylic acid and experimental constraints.
Figure 1: Overview of synthetic pathways for ester synthesis.
Comparative Analysis of Esterification Strategies
The choice of esterification method is critical and depends on the stability of the starting materials, the reactivity of the carboxylic acid, and the desired reaction conditions.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | Carboxylic Acid, DCC or EDC, DMAP (cat.) | Room Temp, Anhydrous DCM/THF | Very mild, high yields; compatible with acid-labile functional groups and sterically hindered substrates.[5] | DCC byproduct (DCU) can be difficult to remove; reagents are moisture-sensitive. |
| Acylation with Acyl Chloride | Acyl Chloride, Et₃N or Pyridine | 0 °C to Room Temp, Anhydrous DCM/THF | Fast, high-yielding, and generally applicable.[6] | Acyl chlorides can be unstable, moisture-sensitive, and may not be commercially available.[7] Requires a base.[6] |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ or TsOH (cat.) | Reflux in excess alcohol or with water removal | Uses inexpensive reagents; suitable for large-scale synthesis of simple esters.[8] | Harsh acidic conditions and high temperatures can degrade sensitive substrates; reaction is reversible.[9][10] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.
Protocol 1: Steglich Esterification (Recommended Method)
This method is ideal for sensitive or sterically demanding substrates due to its exceptionally mild reaction conditions.[5] It employs a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalytic amount of DMAP to facilitate the nucleophilic attack by the alcohol.[11][12]
Figure 2: Workflow for the Steglich Esterification protocol.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[13]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Acylation with Acyl Chlorides
This is a robust and rapid method, particularly useful when the corresponding acyl chloride of the desired carboxylic acid is readily available or easily synthesized.[6] A non-nucleophilic base is required to neutralize the HCl byproduct.[6][7]
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution. A salt (triethylammonium chloride) will precipitate.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure ester.
Protocol 3: Fischer-Speier Esterification
This classic method is cost-effective but involves harsh conditions.[9] It is best suited for simple, robust carboxylic acids and when scaling up. Its use here should be considered carefully, as the thiazole ring can be sensitive to strong acids. The reaction is an equilibrium, so water must be removed or a large excess of one reactant used to drive it to completion.[10][14]
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (3.0-5.0 eq) or an appropriate solvent like Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Combine this compound (1.0 eq) and the carboxylic acid (3.0-5.0 eq) in a round-bottom flask. If the acid is a solid, use toluene as a solvent and a Dean-Stark apparatus.
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-16 hours. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Slowly and carefully wash the organic layer with saturated NaHCO₃ until gas evolution ceases. Then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Characterization
The identity and purity of the synthesized esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Pharma Focus Asia. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
PubMed. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Retrieved from [Link]
-
Assay Genie. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (n.d.). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Britannica. (2025). Alcohol - Esterification, Chemistry, Reactions. Retrieved from [Link]
-
ResearchGate. (2019). How come my acid chloride reacts with tertiary amine?. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular Reaction of Acid Chloride and Tertiary Amine Groups. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]
-
IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
Sources
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- 2. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 12. synarchive.com [synarchive.com]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols: (4-(2-Chlorophenyl)thiazol-2-YL)methanol in the Development of Novel Enzyme Inhibitors
Introduction: The Thiazole Scaffold as a Cornerstone in Enzyme Inhibition
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery.[2] Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including potent inhibition of various enzyme families implicated in a range of diseases such as cancer, inflammation, and neurodegenerative disorders.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing (4-(2-Chlorophenyl)thiazol-2-YL)methanol as a starting point for the development of novel enzyme inhibitors.
While direct enzymatic studies on this compound are not extensively reported in publicly available literature, a wealth of data on structurally similar analogs provides a strong rationale for its investigation as a promising lead compound. This guide will, therefore, leverage established knowledge of the 4-phenylthiazole scaffold to propose potential enzyme targets and provide robust, field-proven protocols for its synthesis and biological evaluation.
Scientific Rationale and Potential Enzyme Targets
The structure of this compound, featuring a 2-chlorophenyl group at the 4-position and a hydroxymethyl group at the 2-position of the thiazole ring, suggests several avenues for enzymatic interaction. The chlorophenyl moiety can engage in hydrophobic and halogen bonding interactions within an enzyme's active site, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor.
Based on extensive research into analogous compounds, the following enzyme families are proposed as high-priority targets for inhibition by this compound and its derivatives:
-
Carbonic Anhydrases (CAs): Several studies have highlighted the potent inhibitory activity of 4-phenylthiazole derivatives against human carbonic anhydrase (hCA) isoforms. For instance, 2-amino-4-(4-chlorophenyl)thiazole has been shown to be a potent inhibitor of hCA I.[5] The structural similarity makes this compound a prime candidate for investigation as a CA inhibitor.
-
Cholinesterases (AChE and BChE): Thiazole-based compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease.[2] The core scaffold of the title compound is present in known cholinesterase inhibitors, suggesting its potential in this therapeutic area.
-
Protein Kinases: The thiazole ring is a common feature in a multitude of protein kinase inhibitors.[3] While specific data for this compound is unavailable, its core structure warrants screening against a panel of kinases implicated in cancer and inflammatory diseases.
-
Other Potential Targets: The versatility of the thiazole scaffold extends to a wide array of other enzymes, including deoxyribonuclease I, 5-lipoxygenase, soluble epoxide hydrolase, and fatty acid amide hydrolase.[4][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
The following is a generalized protocol based on the well-established Hantzsch thiazole synthesis, a common method for preparing such derivatives.
Workflow for the Synthesis of this compound
Caption: A generalized synthetic workflow for this compound.
Materials and Reagents:
-
2-Chloroacetophenone
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole:
-
In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude 2-amino-4-(2-chlorophenyl)thiazole. Filter, wash with water, and dry.
-
-
Diazotization and Hydrolysis:
-
Suspend the crude 2-amino-4-(2-chlorophenyl)thiazole in a mixture of water and concentrated sulfuric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 30 minutes to form the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
-
Reflux for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Enzyme Inhibition Assay - A General Guideline
This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme. Specific parameters such as substrate concentration, buffer composition, and detection method will need to be optimized for each specific enzyme.
Workflow for a Typical Enzyme Inhibition Assay
Caption: A standard workflow for an in vitro enzyme inhibition assay.
Materials and Reagents:
-
Purified target enzyme (e.g., human Carbonic Anhydrase II or Acetylcholinesterase)
-
Specific substrate for the enzyme (e.g., p-nitrophenyl acetate for CA II, acetylthiocholine for AChE)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (dissolved in a suitable solvent like DMSO; note that methanol can also be a suitable solvent for some assays[7])
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted inhibitor solutions to the appropriate wells.
-
Include control wells:
-
Negative control (100% activity): Enzyme, substrate, and buffer with DMSO (vehicle control).
-
Positive control (if available): A known inhibitor of the enzyme.
-
Blank: Buffer and substrate without the enzyme.
-
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.
-
Normalize the rates of the inhibitor-treated wells to the rate of the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Data Presentation and Interpretation
All quantitative data from enzyme inhibition assays should be summarized in a clear and concise table.
Table 1: Hypothetical Inhibitory Activity of this compound against Target Enzymes
| Target Enzyme | Substrate | IC₅₀ (µM) | Mode of Inhibition |
| hCA I | p-Nitrophenyl Acetate | To be determined | To be determined |
| hCA II | p-Nitrophenyl Acetate | To be determined | To be determined |
| AChE | Acetylthiocholine | To be determined | To be determined |
| BChE | Butyrylthiocholine | To be determined | To be determined |
IC₅₀ values and mode of inhibition are to be determined experimentally.
Structure-Activity Relationship (SAR) Insights
While SAR studies for this compound are yet to be conducted, insights can be drawn from related compounds. For 4-phenylthiazole derivatives, the nature and position of substituents on the phenyl ring significantly influence inhibitory potency and selectivity.[6] It is hypothesized that modifications to the 2-chlorophenyl group (e.g., altering the position or nature of the halogen) and derivatization of the 2-hydroxymethyl group could lead to enhanced inhibitory activity and selectivity for specific enzyme targets.
Conclusion
This compound represents a promising starting point for the development of novel enzyme inhibitors. Its structural features, combined with the well-documented biological activities of the thiazole scaffold, provide a strong rationale for its investigation against a range of therapeutically relevant enzymes. The protocols and guidelines presented herein offer a robust framework for the synthesis, biological evaluation, and preliminary characterization of this and related compounds, paving the way for the discovery of new and effective therapeutic agents.
References
-
Gümüş, F., et al. (2021). Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds. Archiv der Pharmazie, 354(12), e2100294. [Link]
- El-Sayed, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-35.
- Šajatović, A., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Drug Design, 102(3), 569-583.
- Svobodová, L., et al. (2024). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 265, 116089.
- Li, Y., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5897-5906.
- BenchChem. (2025). Structure-activity relationship (SAR) studies of 4-substituted 2-phenylthiazoles. BenchChem Technical Guides.
- BenchChem. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. BenchChem Technical Guides.
- Korkmaz, I. N. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(1), 162-170.
- Kumar, A., et al. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. CNS & Neurological Disorders-Drug Targets, 23(1), 143-151.
-
ChemUniverse. This compound. [Link]
- Cui, Y. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
- Korkmaz, I. N. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(1), 162-170.
- Sham, H. L., et al. (2003). Processes and intermediates for manufacturing retroviral protease inhibiting compounds.
- Wenck, H., et al. (2018). Alkylamidothiazoles, cosmetic and dermatological preparations containing them, and their use for the treatment and prophylaxis of unwanted pigmentation of the skin.
- Kelly, J. W., et al. (2007). Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding.
- Seme, M. T., et al. (2002). In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation. Arhiv za higijenu rada i toksikologiju, 53(4), 265-271.
- Słoczyńska, K., et al. (2025). Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. Scientific Reports, 15(1), 1-14.
- Sharma, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-146.
Sources
- 1. EP2308841A2 - Phlorizin analogs as SGLT2 inhibitors - Google Patents [patents.google.com]
- 2. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chlorophenyl Substituted Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 2-chlorophenyl substituted thiazoles. The inherent physicochemical properties of this scaffold, stemming from the electron-withdrawing nature of the chlorophenyl ring and the heterocyclic thiazole core, often lead to unique purification hurdles. This document is designed to provide both quick solutions and a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities?
A1: In a typical Hantzsch thiazole synthesis, which involves reacting an α-haloketone with a thioamide, the most common impurities are unreacted starting materials.[1][2] Specifically, you will likely see the starting 2-chloro-substituted α-haloacetophenone and the thioamide. Additionally, side-products from incomplete cyclization or hydrolysis of the starting ester (if applicable in your route) can also be present.[3][4] Monitoring the reaction via TLC to ensure the complete consumption of starting materials is a crucial first step.[3]
Q2: I've isolated my crude product, but it's an oily residue instead of the expected solid. Why?
A2: This is a common issue. The presence of residual solvent (like ethanol or methanol used in the reaction) can prevent crystallization. Ensure your product is dried thoroughly under high vacuum. More frequently, impurities act as a "eutectic melt," depressing the melting point of your product. Even small amounts of unreacted starting materials or side-products can cause this. Purification via column chromatography before attempting crystallization is often the best solution.
Q3: What is the best general-purpose solvent for recrystallizing a 2-chlorophenyl substituted thiazole?
A3: There is no single "best" solvent, as solubility is highly dependent on the other substituents on the thiazole ring. However, a good starting point is often ethanol or a mixture of ethanol and water.[4][5] The principle is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Other solvents to screen include isopropanol, acetonitrile, and ethyl acetate/hexane mixtures.
Q4: My product and a key impurity have very similar Rf values in multiple TLC solvent systems. How can I improve my chromatographic separation?
A4: This indicates that the product and impurity have very similar polarities. The 2-chlorophenyl group imparts significant nonpolar character. To improve separation, try using a less polar mobile phase and a shallow gradient elution during column chromatography. If using silica gel, switching to a different stationary phase like alumina (which has different selectivity) or considering reverse-phase (C18) chromatography with a polar mobile phase (like methanol/water or acetonitrile/water) can be effective.
In-Depth Troubleshooting Guide
This section provides a structured approach to solving more complex purification problems.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield After Work-up | 1. Poor quality starting materials: 2-aminothiophenol, a common precursor, is prone to oxidation.[3] 2. Incomplete reaction: The reaction may not have reached completion. 3. Side reactions: The reaction conditions (e.g., high temperature) might favor the formation of undesired byproducts.[3] | 1. Verify Starting Material Purity: Use freshly opened or purified starting materials. Their purity can be checked via NMR or GC-MS.[4] 2. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of reactants.[3] Extend the reaction time or adjust the temperature as needed. 3. Optimize Conditions: Adjusting reaction parameters like temperature or catalyst can suppress side reactions and improve the yield of the desired product.[3] |
| Product Contaminated with Starting Materials After Purification | 1. Inefficient Recrystallization: The starting material may have similar solubility properties to the product, leading to co-crystallization. 2. Inadequate Chromatography: The chosen solvent system for column chromatography may not be optimal for separating compounds with similar polarities. | 1. Re-evaluate Recrystallization Solvent: Test a new range of solvents or solvent pairs. A two-solvent system (one in which the product is soluble, one in which it is not) can be highly effective. 2. Optimize Chromatography: Use a shallower solvent gradient. If the product is sufficiently stable, consider using a different stationary phase (e.g., alumina, C18). Dry loading the crude material onto silica can also improve resolution. |
| Purified Product Shows Broad Melting Point Range | 1. Residual Solvent: Trapped solvent molecules in the crystal lattice can disrupt the melting process. 2. Persistent Impurities: Even a small amount of impurity can significantly broaden the melting point range. | 1. Thorough Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. 2. Re-purify: Perform a second recrystallization or pass the material through a short silica plug with a carefully chosen eluent to remove the final traces of impurities. Characterize the product by NMR to confirm purity. |
| Product Degradation During Column Chromatography | 1. Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive functional groups. 2. Prolonged Exposure: Long residence times on the column can lead to decomposition. | 1. Use Neutralized Silica: Wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent, ~0.1-1%) to neutralize acidic sites. 2. Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds. 3. Work Quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the column. |
Visualized Workflows & Protocols
General Purification Workflow
This diagram illustrates a standard decision-making process for purifying a crude 2-chlorophenyl substituted thiazole product.
Sources
Identifying byproducts in the synthesis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol
Welcome to the technical support center for the synthesis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated protocols to help you identify and mitigate the formation of byproducts during your synthesis.
Introduction: The Synthetic Challenge
The synthesis of substituted thiazoles like this compound, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This reaction, while generally reliable, is sensitive to reactant purity and reaction conditions, which can lead to a variety of byproducts.[3] This guide provides a systematic approach to identifying these impurities, understanding their origin, and optimizing your reaction to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected reaction pathway, and where can things go wrong?
A1: The most established route is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][4] For your target molecule, this involves reacting 2-bromo-1-(2-chlorophenyl)ethanone with 2-hydroxythioacetamide. The reaction proceeds through an initial S-alkylation, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
The primary points of failure in this pathway are the purity of the starting materials and the control of reaction conditions. Side reactions can occur at each major step, leading to a complex product mixture.
Caption: Main synthesis pathway and common byproduct origins.
Q2: My TLC shows multiple spots. What are the most likely byproducts I should expect?
A2: Observing multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue. Based on the Hantzsch reaction mechanism, the impurities can be logically deduced. The most prevalent byproducts are summarized in the table below.
| Byproduct/Impurity | Structure/Description | Expected MW ( g/mol ) | Causality & Prevention |
| Unreacted Starting Materials | 2-bromo-1-(2-chlorophenyl)ethanone and 2-hydroxythioacetamide. | 234.5 (ketone)91.1 (thioamide) | Cause: Incomplete reaction due to insufficient heating, short reaction time, or poor stoichiometry.[3] Prevention: Monitor the reaction to completion via TLC. Ensure accurate molar ratios and optimal temperature. |
| Oxazole Analog | (4-(2-Chlorophenyl)oxazol-2-YL)methanol. | 209.6 | Cause: Contamination of the thioamide starting material with its corresponding amide (2-hydroxyacetamide).[3] Prevention: Use highly pure thioamide. Purity can be checked via melting point or NMR before starting the reaction. |
| Dimerized/Polymerized Reactants | Self-condensation products of the thioamide or α-haloketone. | Variable | Cause: Suboptimal reaction conditions, particularly excessive heat or prolonged reaction times, can promote self-condensation.[3] Prevention: Adhere to established reaction temperatures and monitor for product formation, stopping the reaction once the starting material is consumed. |
| Hydrolysis Product of Ketone | 2-hydroxy-1-(2-chlorophenyl)ethanone. | 170.6 | Cause: Presence of water in the reaction solvent or during workup before cyclization is complete. Prevention: Use anhydrous solvents and ensure reaction goes to completion before initiating aqueous workup. |
Q3: How can I definitively identify these byproducts in my crude product mixture?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[5] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are your primary tools.
Expert Insight: Do not rely on a single method. Mass spectrometry can confirm the molecular weight, quickly telling you if a suspected byproduct is present, while NMR spectroscopy provides the structural connectivity, telling you what it is.
Protocol 1: Spectroscopic Analysis of Crude Product
-
Sample Preparation:
-
Take a sample of your crude reaction mixture after the initial workup.
-
Dissolve 5-10 mg of the crude material in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]
-
For MS analysis, prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Mass Spectrometry (MS) Analysis:
-
Acquire a mass spectrum using a technique like Electrospray Ionization (ESI).
-
Look for the molecular ion peak [M+H]⁺ for your target product: m/z ≈ 226.7 .[6]
-
Compare other significant peaks against the expected molecular weights of the byproducts listed in the table above. For example, a peak at m/z ≈ 210.6 could indicate the presence of the oxazole analog.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
-
Target Product Signature: Look for characteristic signals of the this compound:
-
A singlet for the thiazole proton (C5-H), typically in the aromatic region (δ 7.0-8.0 ppm).[7][8]
-
A singlet or doublet for the methylene protons (-CH₂OH) adjacent to the thiazole ring (δ 4.5-5.0 ppm).
-
Multiplets for the 2-chlorophenyl group protons (δ 7.2-7.6 ppm).
-
A broad singlet for the hydroxyl proton (-OH).
-
-
Byproduct Identification:
-
Unreacted Ketone: A characteristic singlet for the -CH₂Br protons around δ 4.4 ppm.
-
Oxazole Analog: The chemical shifts will be slightly different, particularly for the heterocyclic proton, which may appear further downfield compared to the thiazole proton.
-
Consult reference spectra and databases to confirm assignments.[7][9]
-
-
Q4: I've identified a major byproduct. What is the root cause and how can I prevent it in my next run?
A4: Byproduct formation is almost always tied to reactants, reagents, or reaction conditions. The flowchart below provides a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting byproduct formation.
Trustworthiness through Self-Validation: Before scaling up your optimized reaction, always perform a small-scale test run. Confirm the absence of the previously identified byproduct using the same TLC and spectroscopic methods. This iterative process of analysis and optimization is key to achieving a robust and reproducible synthesis.
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- MDPI. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L..
- University of Liverpool. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- CUTM Courseware. (n.d.). Thiazole.
- YouTube. (2019). Synthesis of thiazoles.
- Benchchem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
- ChemicalBook. (n.d.). (2-P-TOLYL-THIAZOL-4-YL)-METHANOL synthesis.
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
-
SciSpace. (n.d.). Synthesis and spectral characteristics of N-(1-([1][3][10]triazolo[3,4-b][3][10][11]thiadiazol-6-ylamino). Retrieved from
- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
- ChemUniverse. (n.d.). This compound [P85878].
- International Journal of Pharmaceutical Sciences and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 7. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
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- 10. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving the Yield of Hantzsch Thiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this classic and powerful reaction. Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The Hantzsch synthesis, first described in 1887, remains one of the most reliable methods for their construction, typically involving the condensation of an α-haloketone with a thioamide.[2][4][5]
While often high-yielding, the reaction is not without its challenges.[6][7] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Problem: My reaction has a very low yield or did not work at all.
This is the most common issue encountered. The cause can often be traced to one of several key reaction parameters.
Possible Cause 1: Incomplete Reaction The reaction may simply need more time or energy to proceed to completion. The initial SN2 reaction and the subsequent cyclization/dehydration steps have activation energy barriers that must be overcome.[8]
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials.[6] If the starting material spots are still prominent after the planned reaction time, the reaction is incomplete.
-
Extend Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor by TLC every few hours.
-
Increase Temperature: Many Hantzsch syntheses that are sluggish at room temperature benefit from gentle heating (e.g., 40–60 °C).[9] For particularly unreactive substrates, refluxing in a suitable solvent may be necessary. Be cautious, as excessive heat can promote side reactions.[9]
-
Possible Cause 2: Sub-optimal Solvent Choice The solvent plays a critical role in solubilizing the reactants and mediating the reaction rate.
-
Solution:
-
Standard Solvents: Alcohols such as ethanol or methanol are the most common and effective solvents for this synthesis.[9][10]
-
Solvent Mixtures: In some cases, an ethanol/water mixture can improve both solubility and yield.[7]
-
Alternative Solvents: For reactants with poor solubility in alcohols, consider a more polar, aprotic solvent like DMF.
-
Solvent-Free Conditions: Modern, environmentally benign approaches have demonstrated high yields under solvent-free conditions, often with grinding or microwave assistance.[11][12]
-
Possible Cause 3: Ineffective Work-up and Isolation Your product may have formed, but it is being lost during the work-up procedure.
-
Solution:
-
Precipitation: The standard work-up involves pouring the cooled reaction mixture into a basic aqueous solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize the HBr or HCl formed and precipitate the thiazole product.[6]
-
Extraction: If the product does not precipitate, it may have some water solubility or be an oil. In this case, after basification, you must perform an extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.[9]
-
Problem: My TLC plate shows multiple spots, indicating significant side product formation.
The formation of byproducts can complicate purification and drastically reduce the yield of the desired thiazole.
Possible Cause 1: Unstable Thioamide Some thioamides, particularly thiobenzamide, can be unstable in acidic media that can form during the reaction, leading to low yields.[2]
-
Solution:
Possible Cause 2: Self-Condensation of α-Haloketone Under basic conditions or elevated temperatures, α-haloketones can undergo self-condensation reactions.
-
Solution:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[9]
-
Order of Addition: Consider adding the α-haloketone slowly to the solution of the thioamide to maintain a low instantaneous concentration of the ketone, minimizing self-reaction.
-
Hantzsch Synthesis Mechanism
The reaction proceeds via an initial nucleophilic attack followed by cyclization and dehydration. Understanding these steps is key to troubleshooting.
Caption: Key steps of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio of α-haloketone to thioamide? While the reaction mechanism suggests a 1:1 ratio, it is common practice to use a slight excess of the thioamide (e.g., 1.2 to 1.5 equivalents).[6] This helps to ensure the complete consumption of the often more expensive or sensitive α-haloketone, driving the reaction towards the product.
Q2: Is a catalyst required for the Hantzsch synthesis? For the classic two-component synthesis, a catalyst is generally not required.[15] The reaction is typically driven by heat. However, for more complex, multi-component variations of the Hantzsch synthesis (e.g., reacting an α-haloketone, a thioamide, and an aldehyde), a catalyst can be highly effective. Catalysts like silica-supported tungstosilicic acid have been shown to promote these reactions, leading to excellent yields under green conditions.[7][16]
Q3: Can microwave irradiation improve my yield? Yes, microwave-assisted synthesis is an excellent method for accelerating the Hantzsch reaction and often improving yields. The rapid, uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes and minimize the formation of thermal decomposition byproducts.[17]
| Condition | Reaction Time | Yield | Reference |
| Conventional Heating (Methanol) | 8 hours | 70-85% | [17] |
| Microwave Irradiation (Methanol, 90°C) | 30 minutes | ~95% | [17] |
Q4: How does reactant structure affect the reaction? The nature of the R-groups on both the α-haloketone and the thioamide can significantly impact the reaction rate and yield.
-
α-Haloketone: The halogen's leaving group ability is important (I > Br > Cl). Bromoacetophenones are the most common starting materials.[6][7]
-
Thioamide: Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, potentially speeding up the initial SN2 step. Conversely, bulky groups on either reactant can introduce steric hindrance, slowing the reaction down.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your synthesis.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Optimized General Protocol for 2-Amino-4-phenylthiazole Synthesis
This protocol is a robust starting point for many Hantzsch syntheses and includes checkpoints for self-validation.[6][18]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~995 mg)
-
Thiourea (7.5 mmol, ~571 mg)
-
Methanol (5 mL)
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
20 mL scintillation vial with stir bar
-
Hot plate/stirrer
-
Buchner funnel and side-arm flask
Procedure:
-
Reactant Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Note: Using a 1.5 molar excess of thiourea helps drive the reaction to completion.[6]
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Reaction: Heat the mixture with stirring on a hot plate set to a surface temperature of approximately 100°C. The solution should gently reflux. Stir for 30-60 minutes.
-
Monitoring (Self-Validation): After 30 minutes, pause heating, cool briefly, and take a small aliquot for TLC analysis (e.g., using 50% ethyl acetate/50% hexane as the mobile phase) to check for the consumption of 2-bromoacetophenone.[6] If starting material remains, continue heating for another 30 minutes.
-
Cooling: Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.
-
Precipitation/Work-up: Pour the room-temperature reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution. Swirl to mix. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Spread the collected solid on a tared watch glass and let it air dry or dry in a vacuum oven at a low temperature.
-
Analysis: Once dry, determine the mass of the product to calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra.[6]
This technical guide provides a framework for understanding and optimizing the Hantzsch thiazole synthesis. By carefully considering reaction parameters and employing systematic troubleshooting, researchers can consistently achieve high yields of these valuable heterocyclic compounds.
References
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
-
Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1450. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
IJARSCT. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
-
Arshad, M., et al. (2016). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 12, 1678–1685. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
IJPPR. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
IJPER. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
BEPLS. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
-
RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
-
RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
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Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
- BenchChem. (n.d.).
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Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of Thiazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of thiazole derivatives. The thiazole scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, its often lipophilic nature presents significant hurdles in formulation and biological testing.[4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. Our approach is rooted in explaining the fundamental principles behind each solubility enhancement technique, empowering you to make informed decisions for your specific thiazole derivative.
Section 1: Troubleshooting Guide - Common Solubility Problems
This section addresses the most frequent issues encountered during experimental work with thiazole derivatives.
Problem 1: My thiazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.
This is a classic and highly common problem. The sudden change from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out of solution.
Root Cause Analysis: The solubility of your compound in 100% DMSO is not indicative of its solubility in a mixed aqueous/DMSO system. Most compounds have a critical aqueous concentration above which they are no longer stable in solution, even with a small percentage of co-solvent.
Immediate Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to minimize artifacts, while still maintaining solubility.[5]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute that into your final aqueous buffer. This gradual change can sometimes prevent precipitation.[5]
-
Gentle Warming and Sonication: After dilution, gently warm the solution (e.g., to 37°C) and sonicate for a few minutes. This can help dissolve small precipitates, but be cautious, as the compound may precipitate again upon cooling.
-
Visual Confirmation: Always visually inspect your final solution for turbidity or particulates before adding it to your assay.
Workflow for Co-Solvent Optimization
Caption: Decision tree for troubleshooting precipitation from DMSO stocks.
Problem 2: I am observing inconsistent results in my biological assays, even with the same batch of my compound.
Variability in results is often a hidden manifestation of poor solubility.
Root Cause Analysis:
-
Incomplete Dissolution: The actual concentration of the dissolved, active compound may vary between experiments if it is not fully solubilized.
-
Time-Dependent Precipitation: The compound may be precipitating out of your assay medium over the course of the experiment, leading to a decrease in effective concentration over time.
-
Compound Instability: Some thiazole derivatives can be unstable in certain solvents or at specific pH values, leading to degradation.[6]
Solutions to Improve Reproducibility:
-
Ensure Complete Initial Dissolution: Always visually confirm that your stock solution is a clear, homogenous solution. Use sonication or gentle warming as needed.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock immediately before each experiment. Do not store diluted aqueous solutions.[5]
-
Evaluate Compound Stability: If you suspect degradation, you can perform a simple stability test. Prepare your final dilution, and measure its concentration or activity at time zero and after the duration of your assay (e.g., 24, 48 hours) using an analytical method like HPLC.
-
Employ a Solubility Enhancement Technique: For consistent results, especially in longer-term assays, using a robust formulation strategy like cyclodextrin complexation or solid dispersions is highly recommended.[5] These methods provide a more stable and consistently soluble form of your compound.
Section 2: Frequently Asked Questions (FAQs) - Advanced Solubility Enhancement
This section provides in-depth answers to common questions about advanced formulation strategies.
Q1: Why do so many thiazole derivatives have low water solubility?
The thiazole ring itself is aromatic and relatively nonpolar.[7] Often, the substituents added to the C2, C4, and C5 positions to achieve desired biological activity are also lipophilic (e.g., aryl groups, long alkyl chains).[4][8] This overall molecular hydrophobicity is the primary driver of poor aqueous solubility.
Q2: I need a more robust solution than co-solvents. What are my main options?
For significant solubility challenges, especially for in vivo studies, formulation technologies are essential. The three most common and effective approaches are:
-
Complexation with Cyclodextrins: Encapsulating the thiazole derivative within a cyclodextrin molecule.[9]
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble polymer matrix.[10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range.[12][13][14]
Q3: How do cyclodextrins work, and how do I choose the right one?
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] Your hydrophobic thiazole derivative ("guest") can partition into the nonpolar cavity of the CD ("host"), forming an inclusion complex.[17][18] This complex has a hydrophilic exterior, rendering the encapsulated drug soluble in water.[17][19]
Choosing a Cyclodextrin: The choice depends on the size and shape of your drug molecule.
-
β-Cyclodextrin (β-CD): Most commonly used due to its cavity size being suitable for many drug molecules.
-
Hydroxypropyl-β-CD (HP-β-CD) & Sulfobutylether-β-CD (SBE-β-CD): These are chemically modified derivatives with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making them ideal for parenteral formulations.[15]
| Cyclodextrin Derivative | Key Advantage | Common Application |
| β-Cyclodextrin | Cost-effective, well-studied | Oral formulations, initial screening |
| HP-β-CD | High aqueous solubility, low toxicity | Oral and parenteral formulations |
| SBE-β-CD (Captisol®) | Very high aqueous solubility, safe for injection | Parenteral formulations |
Q4: What is a solid dispersion and how does it improve solubility?
Mechanism: A solid dispersion is a system where your drug is dispersed within an inert, hydrophilic carrier matrix.[9][10][11] The key is to reduce the drug's particle size down to the molecular level and convert it from a crystalline to a higher-energy amorphous state.[11] This amorphous form dissolves more readily than the stable, crystalline form. The hydrophilic carrier also improves the wettability of the drug.[11]
Common Carriers:
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 4000, 6000) are common.[10]
-
Polyvinylpyrrolidone (PVP): Such as PVP K30.[20]
-
Cellulose Derivatives: Like Hydroxypropyl Methylcellulose (HPMC).
Q5: When should I consider making a nanosuspension?
Mechanism: Nanosuspension technology involves reducing the particle size of the solid drug to the sub-micron range (typically 10-100 nm).[13][14] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug. By dramatically increasing the surface area, nanosuspensions significantly enhance the dissolution velocity.[13][21]
When to Use: This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic solvents (often called "brick dust" molecules), making solvent-based methods like solid dispersions difficult.[13] It is a versatile approach suitable for oral, parenteral, and topical delivery routes.[12]
Workflow for Selecting an Advanced Strategy
Caption: A logical workflow for choosing an appropriate solubility enhancement technology.
Section 3: Experimental Protocols
Protocol 1: Preparation of a Thiazole Derivative-Cyclodextrin Inclusion Complex by Kneading
This method is simple, avoids large volumes of organic solvents, and is excellent for initial screening.
Materials:
-
Your thiazole derivative
-
β-Cyclodextrin (or HP-β-CD)
-
Mortar and pestle
-
Ethanol (or Methanol)
-
Deionized water
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Calculate the amounts of your compound and the cyclodextrin needed for a specific molar ratio (start with 1:1 and 1:2 drug-to-CD).
-
Initial Mixing: Place the weighed cyclodextrin in the mortar and add a small amount of water to form a consistent paste.
-
Drug Incorporation: Weigh your thiazole derivative and add it to the CD paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-45 minutes. During kneading, add a small amount of ethanol dropwise to maintain a paste-like consistency. This step facilitates the interaction between the drug and the CD cavity.
-
Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a watch glass. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (or in a desiccator over a drying agent).
-
Final Processing: The dried complex will be a hard mass. Crush it into a fine powder using the mortar and pestle, then pass it through a sieve to ensure uniformity.
-
Solubility Testing: Test the aqueous solubility of the final powder compared to the uncomplexed drug.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This is a widely used method that can produce high-quality amorphous dispersions.[10][22]
Materials:
-
Your thiazole derivative
-
A hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
A suitable volatile organic solvent in which both the drug and carrier are soluble (e.g., ethanol, methanol, dichloromethane).
-
Rotary evaporator (Rotovap)
-
Water bath
Procedure:
-
Weight Calculation: Determine the desired drug-to-carrier ratio (w/w). Common starting ratios are 1:1, 1:5, and 1:10.
-
Dissolution: In a round-bottom flask, dissolve both your thiazole derivative and the chosen carrier in a minimal amount of the selected organic solvent. Ensure a clear solution is formed. Gentle warming or sonication may be required.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. Use a water bath to maintain a constant temperature (e.g., 40-60°C) to facilitate evaporation without degrading the compound.
-
Drying: Continue evaporation until a thin, solid film is formed on the inside of the flask. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Product Collection: Carefully scrape the solid dispersion from the flask.
-
Characterization: The resulting powder should be characterized (e.g., by DSC to confirm amorphous nature) and its dissolution rate tested.
References
-
Bhalani, D. V., et al. (2022). Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. PubMed. Available at: [Link]
-
Gavali, S. M., et al. (2021). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
-
Akhtar, F. M., et al. (2020). Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. Available at: [Link]
-
Shinde, G., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Goyal, G., et al. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Kumar, S. & Singh, A. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Patel, V. R., et al. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sharma, D. & Soni, M. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Dixit, N. D. & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
- BenchChem. (2025).
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Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
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Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available at: [Link]
- Unknown. (2025). Co-solvent: Significance and symbolism. Unknown Source.
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Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. ResearchGate. Available at: [Link]
- BenchChem. (2025).
-
Various Authors. (Date unavailable). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]
- Solanki, S. S., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics.
-
Various Authors. (Date unavailable). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]
-
Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available at: [Link]
-
Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Gontora, P., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
- BenchChem. (2025). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. BenchChem.
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Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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Alam, M. A., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. Available at: [Link]
-
Teva. (Date unavailable). The Role of Thiazolyl Derivatives in Modern Drug Discovery. Teva. Available at: [Link]
-
Various Authors. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar. Available at: [Link]
-
Wen, X., et al. (2004). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Various Authors. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Various Authors. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. Available at: [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]
-
Georgakopoulos, C. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
- Various Authors. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Unknown Source.
-
Various Authors. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
Various Authors. (Date unavailable). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. Available at: [Link]
-
Al-wsabai, A. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. Available at: [Link]
-
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]
-
OUCI. (Date unavailable). Improving Solubility via Structural Modification. OUCI. Available at: [Link]
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Technical Support Center: Refinement of Crystallization Techniques for (4-(2-Chlorophenyl)thiazol-2-YL)methanol
Introduction
(4-(2-Chlorophenyl)thiazol-2-YL)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active molecules. The purity and crystalline form of this active pharmaceutical ingredient (API) are critical quality attributes that directly impact its stability, solubility, bioavailability, and downstream processability.[1][2] Achieving a robust and reproducible crystallization process is therefore a non-trivial and essential step in its manufacturing.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guidance and practical, field-proven protocols to overcome common challenges encountered during the crystallization of this compound. Our approach is grounded in the fundamental principles of physical chemistry and crystal engineering to empower users to refine their crystallization techniques effectively.
Section 1: Compound Properties & Pre-Crystallization Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy. The presence of a hydroxyl group, a thiazole ring, and a chlorophenyl moiety dictates its solubility, hydrogen bonding capability, and potential for polymorphism.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNOS | [3] |
| Molecular Weight | 225.7 g/mol | [3] |
| CAS Number | 1050507-07-7 | [3] |
| Appearance | Typically a solid at room temperature | [4] |
| Key Structural Features | - Hydrogen bond donor (-OH group)- Hydrogen bond acceptor (N and S atoms in thiazole ring)- Aromatic rings capable of π-π stacking | N/A |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid phase rather than a solid crystalline phase.[5][6] This is a frequent challenge with APIs, often triggered by high concentrations of impurities, a rapid cooling rate, or the compound's melting point being close to or below the solution's temperature.[6]
Potential Causes & Solutions:
-
High Supersaturation/Rapid Cooling: The rate of cooling may be too fast, not allowing sufficient time for ordered nucleation and crystal growth.
-
Solution: Re-heat the solution until the oil fully redissolves. Allow the solution to cool much more slowly. Insulating the flask with paper towels or placing it in a dewar can achieve a slower cooling gradient.[7]
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even as the temperature drops, leading to a highly concentrated, non-crystalline phase.
-
Solution: Re-dissolve the oil by heating and add a small amount (1-5% v/v) of a miscible "anti-solvent" or "non-solvent" (e.g., heptane or water, depending on the primary solvent) to slightly decrease the overall solubility.[6] Alternatively, consider switching to a solvent system where the compound has a steeper solubility curve—highly soluble when hot, but only sparingly soluble when cold.[8]
-
-
Presence of Impurities: Impurities can depress the melting point of the solute and interfere with crystal lattice formation.[5]
-
Solution: If possible, attempt to purify the crude material further before crystallization using another technique, such as flash column chromatography.
-
// Nodes start [label="Problem: Compound 'Oiled Out'", shape=ellipse, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reheat [label="Re-heat solution to dissolve the oil", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="Assess Purity of Starting Material", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Action: Purify via Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_cool [label="Strategy 1: Employ Slower Cooling Rate\n(e.g., insulated flask, dewar cooling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_solvent [label="Strategy 2: Modify Solvent System\nAdd 1-5% more primary solvent to reduce supersaturation", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_antisolvent [label="Strategy 3: Use Anti-Solvent\nAdd a small amount of anti-solvent (e.g., heptane for ethyl acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Result: Crystalline Solid Formed", shape=ellipse, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Result: Oiling Persists", shape=ellipse, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reevaluate [label="Re-evaluate solvent choice entirely.\nConsult solubility tables.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reheat; reheat -> check_purity; check_purity -> purify [label="Low Purity"]; purify -> reheat; check_purity -> slow_cool [label="High Purity"]; slow_cool -> success; slow_cool -> failure [style=dashed]; check_purity -> add_solvent [label="High Purity"]; add_solvent -> success; add_solvent -> failure [style=dashed]; check_purity -> add_antisolvent [label="High Purity"]; add_antisolvent -> success; add_antisolvent -> failure [style=dashed]; failure -> reevaluate; } } Caption: Troubleshooting workflow for "oiling out".
Q2: No crystals have formed even after the solution has cooled completely. What's wrong?
Answer: The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated at the cooled temperature. Supersaturation is the essential driving force for crystallization.[9]
Potential Causes & Solutions:
-
Solution is Too Dilute: This is the most common cause. Too much solvent was used initially.[7][10]
-
Solution A (Concentration): Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to "crash out."[7]
-
Solution B (Anti-solvent): If you have a good anti-solvent for the compound, add it dropwise to the solution at room temperature until persistent cloudiness (nucleation) is observed. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to stand.
-
-
High Energy Barrier for Nucleation: Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically unfavorable.
-
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[7]
-
Solution B (Seeding): If you have a pure crystal of this compound, add a single, tiny seed crystal to the solution. This bypasses the primary nucleation step and promotes crystal growth on the existing template. This is a highly effective method for controlling crystallization.[5]
-
Q3: The crystallization was too rapid, resulting in a fine powder or poor purity. How can I slow it down?
Answer: Uncontrolled, rapid crystallization (crashing out) traps impurities within the fast-growing crystal lattice and often leads to very small particles or an amorphous powder, defeating the purpose of purification.[7] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-60 minutes.[7]
Potential Causes & Solutions:
-
Excessive Supersaturation: The solution was too concentrated, or the temperature drop was too abrupt.
-
Solution: Re-heat the solution to redissolve the solid. Add a small amount of extra solvent (e.g., 5-10% more) to slightly decrease the concentration. This ensures that the solution becomes supersaturated more slowly upon cooling, allowing for more orderly crystal growth.[7]
-
-
Flask Size and Insulation: A shallow pool of solvent in a large flask has a high surface-to-volume ratio, promoting rapid cooling and evaporation.
-
Solution: Use a flask appropriately sized for the solvent volume (e.g., an Erlenmeyer flask where the solvent level is at least 1.5-2 cm high). Cover the flask with a watch glass and place it on an insulating surface (like a cork ring or folded paper towels) to slow down heat loss.[7]
-
Q4: The final yield is very low. How can I improve recovery?
Answer: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after filtration.[10]
Potential Causes & Solutions:
-
Excessive Solvent Used: Using more than the minimum amount of hot solvent required for dissolution will result in substantial product loss.[10]
-
Solution: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. For future attempts, meticulously record the volume of solvent used per gram of crude material to establish an optimal ratio.
-
-
Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Re-evaluate your solvent choice. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at 0-5 °C.
-
-
Discarding the Mother Liquor Prematurely: The filtrate still contains dissolved product.
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and cool the solution again (typically in an ice bath or freezer) to recover a "second crop" of crystals. Note that this second crop may be less pure than the first.[10]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best initial solvent system for this compound?
Answer: Solvent selection is the most critical parameter in crystallization.[11] The rule of "like dissolves like" is a good starting point. Given the compound's structure, a systematic screening approach is recommended.
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your compound into several small test tubes.
-
Add a potential solvent (~0.5 mL) dropwise at room temperature.
-
If it dissolves immediately: The compound is too soluble. This solvent might be useful as the "good" solvent in an anti-solvent pair. (e.g., Dichloromethane, THF, Acetone).[12]
-
If it does not dissolve: Heat the test tube gently. If it dissolves when hot but recrystallizes upon cooling, you have found a potentially excellent single-solvent system. (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate).[8][13]
-
If it remains insoluble even when hot: This solvent is a poor solvent and may be suitable as an "anti-solvent." (e.g., Hexane, Heptane, Water).[12]
-
| Solvent Class | Examples | Potential Use for this Compound |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good candidates for single-solvent recrystallization due to hydrogen bonding capability.[13] |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile | Can be effective single solvents or the primary solvent in a mixed system. |
| Non-Polar | Hexane, Heptane, Toluene | Likely to be poor solvents; best used as anti-solvents with a more polar primary solvent.[12] |
| Chlorinated | Dichloromethane (DCM) | Likely to be a very good solvent; use as part of a solvent/anti-solvent pair (e.g., DCM/Hexane). |
Q2: What are the most effective crystallization techniques for a compound like this?
Answer: For purifying intermediates like this compound, three techniques are particularly effective:
-
Slow Cooling Crystallization: This is the simplest method. The compound is dissolved in a minimal amount of a suitable hot solvent, and the saturated solution is allowed to cool slowly to room temperature, then often further cooled in an ice bath to maximize yield.[14]
-
Anti-Solvent Addition: The compound is dissolved in a "good" solvent in which it is very soluble. A "poor" solvent (the anti-solvent) in which the compound is insoluble is then slowly added until the solution becomes turbid, indicating the onset of precipitation. This method is excellent for compounds that are highly soluble in most common solvents.[15]
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually lowering the compound's solubility and promoting the slow growth of high-quality crystals. This is an excellent method for obtaining X-ray quality crystals.[16]
Section 4: Detailed Experimental Protocols
Protocol 1: Anti-Solvent Crystallization from Ethyl Acetate/Heptane
This protocol is designed for situations where the compound is highly soluble in a polar aprotic solvent like ethyl acetate.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum required volume of warm (~50 °C) ethyl acetate. Ensure all solid material is completely dissolved.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Anti-Solvent Addition: Allow the solution to cool to room temperature. Begin adding heptane dropwise with continuous, gentle swirling.
-
Induce Nucleation: Continue adding heptane until the solution becomes persistently cloudy. If it remains clear, try scratching the flask or adding a seed crystal.
-
Crystal Growth: Once cloudy, add 1-2 drops of ethyl acetate to just redissolve the cloudiness, creating a perfectly saturated solution. Stopper the flask and leave it undisturbed for several hours to overnight to allow for slow crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
// Nodes step1 [label="Step 1: Dissolve Crude Compound\nin minimum warm Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Add Heptane (Anti-Solvent)\nDropwise until solution becomes cloudy", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Clarify Solution\nAdd 1-2 drops of Ethyl Acetate to just clear the turbidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Crystal Growth\nAllow solution to stand undisturbed for 2-24 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Step 5: Isolate & Dry\nCollect crystals via vacuum filtration and dry under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; } } Caption: Workflow for Anti-Solvent Crystallization.
References
-
Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
-
Title: Crystallization of Active Pharmaceutical Ingredients Source: VxP Pharma URL: [Link]
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Title: Pharmaceutical Crystallization in drug development Source: Syrris URL: [Link]
-
Title: Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative Source: ResearchGate URL: [Link]
-
Title: Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations Source: ResearchGate URL: [Link]
-
Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL: [Link]
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Title: Guide for crystallization Source: LCR-CSN URL: [Link]
-
Title: Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development Source: ResearchGate URL: [Link]
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Title: Crystal Growing Tips Source: University of Florida, Center for X-ray Crystallography URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: SOP: CRYSTALLIZATION Source: California State University, Stanislaus URL: [Link]
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Title: Solvent Selection in Pharmaceutical Crystallization Process Development Source: YouTube (APC Ltd) URL: [Link]
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Title: this compound Source: ChemUniverse URL: [Link]
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Stability issues of thiazole compounds under acidic or basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiazole-containing compounds. As a Senior Application Scientist, I've seen firsthand the unique challenges and immense potential of this important heterocyclic scaffold. Thiazole rings are foundational in numerous pharmaceuticals and biologically active agents, but their stability under various experimental conditions can be a critical factor for success.[1][2][3][4][5] This guide is designed to provide you with practical, in-depth answers to common stability issues, moving beyond simple protocols to explain the underlying chemistry.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of thiazole compounds.
Q1: My thiazole compound is showing signs of degradation in solution. What are the most likely causes?
A: Degradation of thiazole derivatives in solution is a frequent issue and often points to one or more of the following factors[6]:
-
pH of the Solution: The thiazole ring's stability is highly dependent on the pH. It can be susceptible to hydrolysis, particularly in alkaline (basic) conditions.[6]
-
Presence of Oxidizing Agents: The sulfur atom in the thiazole ring is a potential site for oxidation.[1][6] Contamination of solvents or reagents with peroxides or other oxidizing species can lead to the formation of sulfoxides or sulfones.[6]
-
Light Exposure: Aromatic heterocyclic compounds can be prone to photodegradation.[6] One study on a thiazole-containing pharmaceutical showed degradation into a single primary product upon exposure to visible light.[7]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[6][8]
It is crucial to systematically evaluate each of these factors when troubleshooting unexpected degradation.
Q2: At what pH is a typical thiazole ring most stable?
A: Generally, thiazole and its derivatives exhibit greater stability in neutral to acidic conditions. The pKa of the conjugate acid of thiazole is approximately 2.5, meaning it is a weak base.[9][10] In strongly alkaline media, the ring can be susceptible to hydrolytic cleavage.[6] However, it's important to note that the stability of any specific thiazole derivative will also be influenced by the nature and position of its substituents.
Q3: I'm observing new, unexpected peaks in my HPLC analysis over time. What could they be?
A: The appearance of new peaks in your chromatogram is a classic sign of compound degradation.[6] These new peaks likely represent one or more of the following degradation products:
-
Hydrolysis Products: Under basic conditions, the thiazole ring can undergo hydrolysis.[6]
-
Oxidation Products: The sulfur atom can be oxidized to form sulfoxides or sulfones, which will have different retention times on HPLC.[6]
-
Photodegradation Products: If your compound is light-sensitive, the new peaks could be isomers or rearranged products resulting from photo-oxygenation.[7]
To identify these unknown peaks, techniques like LC-MS/MS are invaluable for determining their molecular weight and fragmentation patterns, which can elucidate their structures.[7]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for addressing specific stability challenges you may encounter during your experiments.
Issue 1: Rapid Degradation of Thiazole Compound in Aqueous Buffer
You Observe: A significant decrease in the parent compound's peak area in HPLC analysis shortly after dissolving it in an aqueous buffer for a biological assay.
Underlying Cause: This issue most commonly points to pH-mediated hydrolysis, especially if the buffer has a basic pH. The electron distribution in the aromatic thiazole ring makes it susceptible to nucleophilic attack by hydroxide ions, which can initiate ring cleavage.
Troubleshooting Workflow
Caption: General workflow for C2-functionalization of thiazoles.
Issue 3: Photodegradation During Experiments or Storage
You Observe: Your thiazole compound, which is stable in the dark, degrades when exposed to ambient laboratory light.
Underlying Cause: The aromatic pi-system of the thiazole ring can absorb UV or visible light, promoting the molecule to an excited state. This excited molecule can then react, often with oxygen, to form degradation products. One documented pathway involves a reaction with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges to the final product. [7]
Mitigation Strategies for Photodegradation
-
Storage: Always store stock solutions and solid compounds in amber vials or wrapped in aluminum foil to protect them from light. [6]* Experimental Setup: During experiments, work in a darkened room or use glassware that blocks UV light. If possible, cover your reaction vessels and analytical instruments.
-
Formulation: For in vivo or cell-based assays where light exposure is unavoidable, consider formulation strategies that may offer some protection, such as encapsulation in liposomes or cyclodextrins. [6]
Concluding Remarks
The stability of thiazole compounds is a multifaceted issue that requires a systematic and informed approach. By understanding the fundamental chemical principles governing their reactivity—susceptibility to hydrolysis and oxidation, the unique acidity of the C2 proton, and potential for photodegradation—researchers can proactively design experiments to minimize instability. Careful control of pH, temperature, and light exposure, coupled with the use of high-purity reagents, is paramount. When instability is observed, the troubleshooting guides and protocols provided here offer a framework for diagnosing the root cause and implementing effective solutions, ensuring the integrity of your experimental results and the successful progression of your research.
References
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Wikipedia. Thiazole. [Link]
-
PubMed. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
-
PMC - NIH. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]
-
PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
-
PubMed. influence of thiazole ring on conformational properties of amino acid residues. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
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PMC - NIH. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]
-
ResearchGate. Thiazoles and their Benzo Derivatives. [Link]
-
ResearchGate. (PDF) Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. [Link]
-
MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
Journal of the American Chemical Society. Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. [Link]
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. [Link]
-
ResearchGate. (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
MDPI. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]
-
ResearchGate. 18 questions with answers in THIAZOLES | Science topic. [Link]
-
YouTube. Mod-32 Lec-36 Oxazole, Imidazole and Thiazole Synthesis. [Link]
-
CABI Digital Library. Research progress of thiazole flavor compounds.. [Link]
-
Bentham Science. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]
-
PharmaTutor. A CURRENT REVIEW ON THIAZOLE NUCLEUS & IT'S DERIVATIVES. [Link]
-
ResearchGate. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
-
Journal of the American Chemical Society. The Deprotonation of Thiazole and Related Bases1. [Link]
-
Semantic Scholar. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
PubChem - NIH. Thiazole | C3H3NS | CID 9256. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
ResearchGate. A review on thiazole based compounds andamp; it's pharmacological activities. [Link]
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Technical Support Center: Scaling Up the Synthesis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol
Introduction
Welcome to the technical support center for the synthesis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis of this thiazole derivative, a valuable building block in medicinal chemistry, can present unique challenges, particularly when scaling up from laboratory to pilot production.[1][2][3][4] This document aims to be a comprehensive resource, grounded in established chemical principles and practical experience, to help you navigate these challenges successfully.
The primary and most established route for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[5][6][7] In the context of our target molecule, this translates to the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with a suitable thioamide, followed by subsequent functional group manipulations to yield the final methanol derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Thiazole Ring Formation (Hantzsch Reaction)
Q: My Hantzsch thiazole synthesis is resulting in a significantly lower yield than expected. What are the common culprits and how can I optimize the reaction?
A: Low yields in the Hantzsch synthesis are a frequent issue and can often be traced back to several key factors.[8] Here’s a systematic approach to troubleshooting:
-
Purity of Reactants and Solvents: This is the most critical factor.[8]
-
α-Haloketone (2-chloro-1-(2-chlorophenyl)ethanone): Impurities in this starting material can lead to unwanted side reactions. Ensure its purity by techniques like recrystallization or column chromatography before use.
-
Thioamide: The stability of the thioamide can be a limiting factor.[8] Ensure it is pure and dry.
-
Solvents: The presence of water can be detrimental.[8] Always use anhydrous solvents. It's good practice to dry solvents using appropriate drying agents and distill them before use.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. While alcohols like ethanol or methanol are commonly used, it is advisable to perform small-scale solvent screening with solvents like 1-butanol or 2-propanol to find the optimal one for your specific substrate.[8]
-
Temperature: The reaction temperature is crucial. Conventional heating often requires refluxing for several hours.[8] If the reaction is sluggish, a modest increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition and side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can promote the formation of byproducts.
-
-
Side Reactions:
-
The α-haloketone can undergo self-condensation or react with other nucleophiles present in the reaction mixture. Minimizing reaction time and maintaining an optimal temperature can help suppress these side reactions.
-
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: A typical workflow for the Hantzsch synthesis of the thiazole core.
Problem 2: Difficulty in the Reduction of the Thiazole-2-Carboxylate Ester
Q: I have successfully synthesized the ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate intermediate, but the reduction to the corresponding methanol is proving difficult. What are the best practices for this step?
A: The reduction of a carboxylate ester on a thiazole ring to a primary alcohol can be challenging due to the potential for over-reduction or side reactions involving the heterocyclic ring.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): This is a powerful reducing agent capable of reducing esters to alcohols. However, it is highly reactive and non-selective. It can potentially interact with the thiazole ring. The reaction must be carried out under strictly anhydrous conditions at low temperatures (e.g., 0 °C to -78 °C).
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally preferred for this transformation as it is less likely to affect the thiazole ring.[9] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[9]
-
Diisobutylaluminium Hydride (DIBAL-H): This is another viable option that can effectively reduce esters to aldehydes at low temperatures, and further reduction to the alcohol can be achieved by adjusting the stoichiometry and reaction conditions.
-
-
Reaction Conditions:
-
Temperature Control: This is critical, especially when using powerful reducing agents like LAH.[9] Maintaining a low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
Solvent: Anhydrous THF is a common solvent for LAH reductions, while alcohols are suitable for NaBH₄ reductions.[9]
-
Work-up Procedure: A careful work-up is essential to quench the excess reducing agent and isolate the product. For LAH reductions, a sequential addition of water, aqueous NaOH, and then more water (Fieser work-up) is a standard procedure.
-
Quantitative Data for Reduction
| Reducing Agent | Solvent | Temperature | Typical Yield | Reference |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to RT | High | [9] |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF | -78 °C to 0 °C | Good to High | N/A |
| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene/DCM | -78 °C | Good | N/A |
Problem 3: Impurities in the Final Product
Q: My final product, this compound, shows significant impurities even after purification. What are the likely sources of these impurities and how can I remove them?
A: Impurities in the final product can originate from starting materials, intermediates, or byproducts formed during the reaction.
-
Source of Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the product mixture. Monitor reactions by TLC to ensure completion.
-
Byproducts from Side Reactions: Over-reduction, side reactions with the thiazole ring, or impurities in the starting materials can lead to byproducts.
-
Residual Solvents: Solvents used in the synthesis and purification steps might be present in the final product. Ensure thorough drying under vacuum.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for removing impurities with different polarities. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexane) is crucial.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Washing: Washing the organic layer with brine or a saturated solution of sodium bicarbonate during the work-up can help remove acidic or basic impurities.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism.[5][6] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone in an SN2 reaction.[6] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[11]
Caption: A simplified mechanism of the Hantzsch thiazole synthesis.
Q2: Are there alternative methods for synthesizing the this compound?
A2: While the Hantzsch synthesis is a classic and widely used method, other approaches exist for the synthesis of substituted thiazoles.[7][12] For instance, the Cook-Heilbron synthesis involves the reaction of α-aminonitriles with carbon disulfide.[13] Another approach could be the construction of the thiazole ring with the hydroxymethyl group already in place or protected. However, for the specific target molecule, the Hantzsch route followed by reduction is a common and practical strategy.
Q3: How critical is the inert atmosphere for these reactions?
A3: For the Hantzsch thiazole synthesis, while not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when dealing with sensitive reagents or aiming for high purity. For reactions involving highly reactive organometallic reagents like Grignard reagents or powerful reducing agents like LAH, an inert atmosphere is absolutely essential to prevent quenching by atmospheric moisture and oxygen.[10]
Q4: What are the safety precautions I should take when working with the reagents involved in this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
α-Haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Reducing Agents (LAH, NaBH₄): These are flammable and react violently with water. Handle them with care in a dry environment and under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 2-chloro-1-(2-chlorophenyl)ethanone.
Step 1: Synthesis of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-(2-chlorophenyl)ethanone (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: To this solution, add ethyl 2-amino-2-thioxoacetate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Reduction to this compound
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate (1.0 eq) from Step 1 in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
References
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of (4-(2-Chlorophenyl)thiazol-2-YL)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific series of these compounds: (4-(2-Chlorophenyl)thiazol-2-YL)methanol derivatives. By examining the influence of various structural modifications on their biological efficacy, particularly their potential as anticancer agents, this document aims to provide a valuable resource for the rational design of novel and more potent therapeutic agents.
The Core Scaffold: A Foundation of Potent Bioactivity
The fundamental structure, this compound, combines several key pharmacophoric features. The 4-phenylthiazole core is a well-established privileged structure in drug discovery. The substitution pattern on the phenyl ring and modifications at the 2-position of the thiazole ring are critical determinants of the compound's biological activity. The 2-chlorophenyl group introduces a bulky, electron-withdrawing substituent, which can significantly influence the molecule's conformation and electronic properties, thereby affecting its interaction with biological targets. The methanol group at the 2-position provides a polar, hydrogen-bonding capable moiety that can also be a site for further chemical modification.
Structure-Activity Relationship: Unraveling the Determinants of Potency
While specific quantitative SAR data for a broad range of this compound derivatives is not extensively available in the public domain, we can infer key relationships from studies on closely related 4-arylthiazole analogs. The primary focus of this analysis will be on anticancer activity, a prominent therapeutic area for thiazole derivatives.
Influence of Substituents on the 4-Phenyl Ring
The nature and position of substituents on the phenyl ring at the 4-position of the thiazole core play a pivotal role in modulating cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, on the phenyl ring is frequently associated with enhanced anticancer activity.[3][4] For instance, in a series of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds, the derivative with a 4-chlorophenyl substituent at the 2-amino position of the thiazole ring demonstrated significant antibacterial activity and an IC50 value of 10 µg/mL against the MCF-7 breast cancer cell line.[3] This suggests that the electronic properties of the phenyl ring are crucial for target interaction.
-
Positional Isomerism: The position of the substituent on the phenyl ring is also a critical factor. In a study of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a compound with a meta-chlorine substituent on the N-phenyl ring exhibited one of the highest cytotoxic effects against the Hep-G2 human hepatocarcinoma cell line, with an IC50 of 11.6 ± 0.12 µM.[5] This highlights the importance of the spatial arrangement of substituents for optimal binding to the target protein.
The Role of the 2-Methanol Group
The hydroxymethyl group at the 2-position of the thiazole ring is a key feature of the parent compound. While direct SAR studies on this specific moiety within this series are limited, its presence offers several potential advantages:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the active site of a target protein.
-
Metabolic Handle: The primary alcohol can be a site for metabolic transformations, which could influence the compound's pharmacokinetic profile.
-
Pro-drug Potential: The hydroxyl group can be esterified or otherwise modified to create pro-drugs with improved solubility or cell permeability.
To illustrate the potential impact of modifications at this position, we can look at related series where this position has been varied. For example, replacing the methanol with a carboxamide or other functional groups often leads to significant changes in biological activity.
Comparative Analysis of Anticancer Activity
To provide a clearer picture of the SAR, the following table summarizes the in vitro cytotoxic activity of selected 4-arylthiazole derivatives against various cancer cell lines. While not a direct comparison of this compound derivatives, it offers valuable insights into the effects of substitutions on the core scaffold.
| Compound ID | 4-Phenyl Ring Substitution | 2-Thiazole Ring Substitution | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 4-Chloro | 2-Amino | MCF-7 | 10 (as µg/mL)[3] |
| Analog 2 | 4-Nitro (on N-phenyl) | 2-(p-tolyl)thiazole-4-carboxamide | SKNMC | 10.8 ± 0.08[5] |
| Analog 3 | 3-Chloro (on N-phenyl) | 2-(p-tolyl)thiazole-4-carboxamide | Hep-G2 | 11.6 ± 0.12[5] |
| Analog 4 | 4-Chloro (on phenyl of pyridopyrimidinone) | 2-(2-phenylthiazol-4-yl)ethyl | HeLa | 15[6] |
| Analog 5 | 4-Bromo | 2-Amino | MCF-7 | 10.5[4] |
Note: The presented data is from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
The synthesis and biological evaluation of these compounds are crucial for SAR studies. Below are detailed, step-by-step methodologies for key experiments.
General Synthesis of 4-Aryl-2-Hydroxymethylthiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring.[7][8]
Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethan-1-one (α-Bromoacetophenone derivative)
-
To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., diethyl ether or glacial acetic acid), add an equimolar amount of bromine dropwise with stirring at 0-5 °C.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoacetophenone.
Step 2: Synthesis of Thioformamide (as a thioamide precursor)
-
Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide. This reaction should be performed in a well-ventilated hood due to the evolution of hydrogen sulfide.
Step 3: Cyclization to form this compound
-
Dissolve 2-bromo-1-(2-chlorophenyl)ethan-1-one and an equimolar amount of a suitable thioamide (in this case, a protected 2-hydroxythioacetamide or a precursor that can be converted to the methanol) in a solvent such as ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The product will precipitate out and can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Note: The direct synthesis of the 2-hydroxymethyl derivative via Hantzsch synthesis might require a protected form of 2-hydroxythioacetamide, followed by a deprotection step.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Hep-G2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Visualizing the Synthesis and Evaluation Workflow
To better illustrate the process of synthesizing and evaluating these compounds, the following diagrams outline the key steps.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Experimental workflow for the in vitro anticancer evaluation of thiazole derivatives.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel anticancer agents. The existing literature on related 4-arylthiazoles strongly suggests that the electronic properties and steric bulk of substituents on the phenyl ring are critical for cytotoxic activity, with electron-withdrawing groups often enhancing potency. The 2-methanol group provides a valuable handle for further chemical modification and can contribute to target binding through hydrogen bonding.
Future research should focus on a systematic exploration of the SAR of this specific series. This would involve the synthesis and biological evaluation of a library of derivatives with diverse substitutions on both the 2-chlorophenyl ring and the 2-methanol position. Such studies, coupled with computational modeling and target identification, will be instrumental in optimizing the therapeutic potential of this promising class of thiazole derivatives.
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A Comparative Analysis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol and Its Analogs in Medicinal Chemistry
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a comprehensive comparative analysis of (4-(2-Chlorophenyl)thiazol-2-YL)methanol, a representative thiazole derivative, and its structural analogs. While specific experimental data for this exact molecule is not extensively available in public literature, this analysis will leverage data from closely related compounds to infer its potential biological activities and establish a framework for its evaluation. We will delve into the synthesis, proposed biological evaluation protocols, and structure-activity relationships (SAR) of 2,4-disubstituted thiazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Enduring Significance of the Thiazole Moiety
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][[“]] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for potent and selective binding to a wide array of biological targets.[1] This has led to the development of numerous FDA-approved drugs containing a thiazole ring, spanning a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents.[3] The 2,4-disubstituted thiazole core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This guide focuses on this compound as a focal point for a broader discussion on the therapeutic potential of its analogs.
Synthesis of 2,4-Disubstituted Thiazole Derivatives
The most common and versatile method for the synthesis of the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone.
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol for a Representative Synthesis:
-
Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole:
-
To a solution of 2-chloro-1-(2-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-amino-4-(2-chlorophenyl)thiazole.
-
-
Synthesis of this compound:
-
The 2-amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction. The 2-aminothiazole is treated with sodium nitrite in an acidic medium to form a diazonium salt, which is then hydrolyzed to the corresponding 2-hydroxythiazole.
-
The 2-hydroxythiazole can then be reduced to the 2-hydroxymethyl derivative using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The resulting product is this compound.
-
Comparative Biological Activity
While specific biological data for this compound is scarce, we can infer its potential activity by examining structurally similar analogs. The key structural features of our target compound are the 4-(2-chlorophenyl) group and the 2-hydroxymethyl group.
Anticancer Activity
Thiazole derivatives are a well-established class of anticancer agents.[5] Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and induction of apoptosis.
Structure-Activity Relationship Insights:
-
Substitution at the 4-position: The nature and position of the substituent on the phenyl ring at the 4-position of the thiazole are critical for activity. Electron-withdrawing groups, such as chlorine, often enhance cytotoxic activity.[6] Studies have shown that para-chlorophenyl analogs can display a better anticancer profile than ortho-chlorophenyl analogs.
-
Substitution at the 2-position: The group at the 2-position of the thiazole ring significantly influences the compound's biological profile. While many potent anticancer thiazoles bear amino or substituted amino groups at this position, the presence of a hydroxymethyl group could offer a different interaction profile with biological targets, potentially impacting solubility and metabolic stability.
Comparative Data of Anticancer Thiazole Analogs:
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-phenyl-4-(4-chlorophenyl)-thiazole-5-yl-acetic acid | Not Specified | Not Specified | [7] |
| 4-(4-Chlorophenyl)thiazol-2-amine derivatives | Not Specified | Not Specified | [8] |
| Hydrazonylthiazole with 4-chlorophenyl | A549, MCF-7 | 0.21 - 0.28 (Kᵢ) | [6] |
| 2-phenylthiazole-4-carboxamide derivatives | T47D, Caco-2, HT-29 | <10 µg/mL | [9] |
| 2-Amino-4-(4-chlorophenyl) derivative | Six cancer cell lines | High cytotoxicity | [10] |
| 7-Chloro-thiazolo[4,5-d]pyrimidine derivative | A375, C32, DU145, MCF-7/WT | Active in NCI-60 screen | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and thiazole derivatives have shown promise as anti-inflammatory agents.[3] A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Structure-Activity Relationship Insights:
-
The presence of an aryl group at the 4-position of the thiazole ring is a common feature in many anti-inflammatory thiazoles. The chloro-substituent on this ring can modulate the electronic properties and steric bulk, influencing binding to target enzymes.
-
The functional group at the 2-position can also impact activity. While many reported anti-inflammatory thiazoles have more complex substituents, a simple hydroxymethyl group could still contribute to binding through hydrogen bonding.
Comparative Data of Anti-inflammatory Thiazole Analogs:
| Compound/Analog | Assay | Activity | Reference |
| Substituted phenyl thiazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [3] |
| 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid | Not Specified | Analgesic and anti-inflammatory | [7] |
| 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) derivative | Carrageenan-induced rat paw edema | Most active compound in the series | [12] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Use adult Wistar or Sprague-Dawley rats.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole compounds. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) post-treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The emergence of antibiotic-resistant microbial strains necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[13]
Structure-Activity Relationship Insights:
-
The 4-chlorophenyl group is a common feature in antimicrobial thiazoles and is often associated with enhanced activity.[14]
-
The substituent at the 2-position plays a crucial role. While many potent antimicrobial thiazoles have amino or hydrazinyl moieties at this position, the hydroxymethyl group in our target compound could influence its antimicrobial spectrum and potency.
Comparative Data of Antimicrobial Thiazole Analogs:
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines | B. subtilis, E. coli, S. aureus | Promising activity | [14] |
| 2-amino-4-(4-chlorophenyl) 1,3-thiazole derivatives | C. albicans, C. glabrata | Distinguished antifungal activity | [15] |
| New heteroaryl(aryl) thiazole derivatives | Various bacteria and fungi | Moderate to good activity | [16] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of MBC/MFC: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colonies is the MBC/MFC.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Discussion and Future Perspectives
Based on the analysis of structurally related compounds, this compound is a promising candidate for biological evaluation. The presence of the 4-(2-chlorophenyl) moiety suggests potential for potent anticancer, anti-inflammatory, and antimicrobial activities. The 2-hydroxymethyl group, while less common in highly active analogs, may confer favorable physicochemical properties such as improved solubility, which is often a challenge in drug development.
Future research should focus on the synthesis and in-vitro and in-vivo evaluation of this compound using the protocols outlined in this guide. A direct comparison with analogs where the 2-hydroxymethyl group is replaced with other functionalities (e.g., -NH₂, -COOH, -CONH₂) would provide valuable insights into the structure-activity relationship at this position. Furthermore, mechanistic studies to identify the specific molecular targets of active compounds will be crucial for their further development as therapeutic agents.
Conclusion
The 2,4-disubstituted thiazole scaffold remains a highly fertile ground for the discovery of new therapeutic agents. While direct biological data for this compound is limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. This guide provides a comprehensive framework for its synthesis, biological evaluation, and the interpretation of its potential activities within the broader context of thiazole medicinal chemistry. The experimental protocols and SAR insights presented herein are intended to facilitate further research and accelerate the discovery of novel thiazole-based drugs.
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A Comparative Guide to Validating the Antimicrobial Activity of (4-(2-Chlorophenyl)thiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic validation of the antimicrobial properties of the novel compound, (4-(2-Chlorophenyl)thiazol-2-YL)methanol. Given the rise of antimicrobial resistance, the exploration of new chemical entities is a critical endeavor in pharmaceutical research.[1] Thiazole derivatives have historically demonstrated a wide range of biological activities, including antibacterial and antifungal effects, making this compound a promising candidate for investigation.[2][3]
This document will guide researchers through a rigorous, multi-step process to characterize the antimicrobial profile of this compound. It outlines a comparative analysis against established antimicrobial agents, details standardized testing protocols, and provides a framework for data interpretation and presentation. The objective is to establish a clear, evidence-based understanding of the compound's potential as a new antimicrobial agent.
Comparative Framework: Establishing a Baseline for Efficacy
To accurately assess the antimicrobial potential of this compound, a direct comparison with clinically relevant and well-characterized antimicrobial agents is essential. The selection of these comparator drugs should span different mechanisms of action to provide a broad context for the novel compound's activity.
Table 1: Proposed Comparator Antimicrobial Agents
| Antimicrobial Agent | Class | Mechanism of Action | Primary Spectrum of Activity |
| Vancomycin | Glycopeptide | Inhibits peptidoglycan synthesis in Gram-positive bacteria.[4] | Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.[5] | Broad-spectrum (Gram-positive and Gram-negative bacteria) |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Primarily Gram-negative bacteria |
| Fluconazole | Azole antifungal | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. | Fungi, particularly Candida species |
A carefully selected panel of microbial strains is crucial for a thorough evaluation. This panel should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, to determine the breadth of the compound's activity. The use of American Type Culture Collection (ATCC) standard quality control strains is recommended to ensure the consistency and reproducibility of the results.[6]
Table 2: Recommended Microbial Strains for Initial Screening
| Microorganism | Gram Stain | Clinical Relevance | ATCC Strain No. |
| Staphylococcus aureus | Positive | Common cause of skin, soft tissue, and bloodstream infections.[7] | ATCC 25923 |
| Enterococcus faecalis | Positive | Associated with urinary tract and wound infections.[8] | ATCC 29212 |
| Escherichia coli | Negative | A frequent cause of urinary tract infections and sepsis.[7] | ATCC 25922 |
| Pseudomonas aeruginosa | Negative | An opportunistic pathogen causing infections in immunocompromised individuals.[9] | ATCC 27853 |
| Candida albicans | N/A (Fungus) | A common cause of opportunistic fungal infections. | ATCC 10231 |
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methodologies are paramount for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and represent the gold standard in antimicrobial susceptibility testing.[10][11]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi).[13] The concentration range should be broad enough to determine the MIC.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[16]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17] It is determined following the MIC test.
Step-by-Step Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton agar).[18]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[19]
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[20]
Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[21]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[22]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and the comparator agents onto the agar surface.[14]
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.[21]
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the microorganism's susceptibility to the compound.[23]
Data Presentation and Interpretation
Clear and concise presentation of the experimental data is crucial for a meaningful comparison. The results should be summarized in tabular format.
Table 3: Example of MIC and MBC Data Presentation (µg/mL)
| Microorganism | This compound | Vancomycin | Ciprofloxacin | Gentamicin | Fluconazole |
| MIC | MBC | MIC | MIC | MIC | |
| S. aureus ATCC 25923 | |||||
| E. faecalis ATCC 29212 | |||||
| E. coli ATCC 25922 | |||||
| P. aeruginosa ATCC 27853 | |||||
| C. albicans ATCC 10231 | N/A | N/A | N/A | N/A | N/A |
Table 4: Example of Disk Diffusion Zone Diameter Data (mm)
| Microorganism | This compound | Vancomycin | Ciprofloxacin | Gentamicin | Fluconazole |
| S. aureus ATCC 25923 | N/A | ||||
| E. faecalis ATCC 29212 | N/A | ||||
| E. coli ATCC 25922 | N/A | ||||
| P. aeruginosa ATCC 27853 | N/A | ||||
| C. albicans ATCC 10231 | N/A | N/A | N/A | N/A |
Elucidating the Mechanism of Action
Based on the structure of the compound, which contains a thiazole ring, it is plausible that its antimicrobial activity could stem from various mechanisms. Thiazole derivatives have been reported to inhibit bacterial enzymes such as DNA gyrase and β-ketoacyl-acyl-carrier protein synthase III, which is involved in fatty acid biosynthesis.[24][25] Some thiazole-containing compounds have also been shown to disrupt bacterial cell division by affecting proteins like FtsZ.[26] Furthermore, the amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes.[3]
To investigate the potential mechanism of action of this compound, a series of further experiments can be conducted, such as cell membrane permeability assays, DNA gyrase inhibition assays, and morphological studies using electron microscopy.
Visualizing Experimental Workflows
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Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating In Silico Docking with In Vitro Assays
In the contemporary landscape of drug discovery, the synergy between computational and experimental approaches is not just beneficial; it is paramount.[1] The ability to rapidly screen vast virtual libraries of compounds against a biological target using in silico molecular docking has revolutionized the early stages of drug development.[2][3] However, these computational predictions are hypotheses that must be rigorously tested and validated through robust in vitro experimentation to confirm their biological relevance.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate in silico docking results with in vitro assay data, ensuring a higher probability of success in identifying viable lead compounds.
The Symbiotic Relationship: In Silico Docking and In Vitro Assays
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] This method provides insights into the binding mode and affinity, often expressed as a docking score, which helps in prioritizing compounds for further investigation.[5][7] The primary advantage of this approach lies in its speed and cost-effectiveness, allowing for the screening of millions of compounds in a relatively short period.[2][3]
Conversely, in vitro assays are experiments conducted outside of a living organism, typically in a controlled environment like a test tube or a multi-well plate.[8][9] These assays provide empirical data on the biological activity of a compound, such as its ability to inhibit an enzyme or bind to a receptor.[10][11] The data generated from these experiments, often in the form of an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), is considered the gold standard for confirming the activity of a potential drug candidate.[9]
The cross-validation of these two methodologies is a critical step in the drug discovery pipeline. It allows researchers to:
-
Confirm computational predictions: Experimental validation provides tangible evidence to support or refute the hypotheses generated by docking simulations.
-
Reduce false positives: Not all compounds with favorable docking scores will be active in a biological system. In vitro testing helps to weed out inactive compounds early in the process.
-
Optimize lead compounds: The combined insights from both approaches can guide the rational design and optimization of lead compounds to improve their potency and selectivity.
The Cross-Validation Workflow: A Step-by-Step Approach
The process of cross-validating in silico docking results with in vitro data can be systematically approached in a series of logical steps. This workflow ensures that the computational predictions are robustly tested and that the experimental data is reliable and relevant.
Caption: A generalized workflow for the cross-validation of in silico docking with in vitro assays.
Data Presentation: Correlating Docking Scores with In Vitro Activity
A crucial aspect of cross-validation is the direct comparison of computational and experimental data. The following table provides a representative example of how docking scores can be correlated with experimentally determined IC50 values for a series of kinase inhibitors.
| Compound ID | Docking Score (kcal/mol) | In Vitro IC50 (nM) |
| Control (Staurosporine) | -11.5 | 5 |
| Compound A | -10.2 | 15 |
| Compound B | -9.8 | 250 |
| Compound C | -7.1 | >10,000 |
| Compound D | -10.8 | 8 |
| Compound E | -8.5 | 750 |
Note: This is example data synthesized from typical findings in successful cross-validation studies.[4][5][12]
It is important to note that a direct linear correlation between docking scores and IC50 values is not always observed.[13] Several factors can contribute to discrepancies, including:
-
Scoring function inaccuracies: The algorithms used to calculate docking scores are approximations and may not perfectly capture the complexities of molecular interactions.[13]
-
Protein flexibility: Most docking protocols treat the protein receptor as a rigid structure, which may not reflect the dynamic nature of proteins in a biological environment.[14][15]
-
Solvation effects: The role of water molecules in the binding pocket is often simplified or ignored in docking simulations.[13]
-
Assay-specific conditions: The experimental conditions of the in vitro assay, such as pH and buffer composition, can influence compound activity.[13]
Despite these challenges, a general trend of more favorable docking scores corresponding to lower IC50 values is often a strong indicator of a successful docking protocol.[4][12]
Experimental Protocols: A Detailed Look at an In Vitro Kinase Inhibition Assay
To provide a practical example, this section details a step-by-step protocol for a common in vitro assay used to validate the activity of kinase inhibitors: the LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[7][8][16]
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compounds (e.g., those prioritized from docking)
-
Kinase buffer
-
384-well plates
-
TR-FRET compatible plate reader
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in 100% DMSO.
-
Further dilute the compound series in the appropriate kinase buffer to achieve the desired final concentrations.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer at twice the final desired concentration.[7]
-
-
Tracer Preparation:
-
Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer at twice the final desired concentration.[7]
-
-
Assay Plate Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.
Conclusion: A Self-Validating System for Drug Discovery
The integration of in silico molecular docking and in vitro assays creates a powerful, self-validating system for modern drug discovery. While computational methods provide a rapid and cost-effective means of identifying potential drug candidates, experimental validation is indispensable for confirming their biological activity and advancing them through the development pipeline. By understanding the principles, strengths, and limitations of each approach, and by following a systematic cross-validation workflow, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. This guide provides a foundational framework to empower scientists to bridge the gap between computational prediction and experimental reality, ultimately accelerating the journey from a virtual hit to a viable therapeutic.
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A Comparative Guide to the Cytotoxicity of (4-(2-Chlorophenyl)thiazol-2-YL)methanol and Its Precursors
Introduction
In the landscape of medicinal chemistry and drug discovery, thiazole derivatives represent a class of heterocyclic compounds with immense therapeutic potential, exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] The journey from simple chemical precursors to a complex, biologically active molecule often involves significant changes in physicochemical properties and, consequently, in toxicological profiles. Understanding the cytotoxicity of not only the final compound but also its synthetic intermediates is a critical aspect of preclinical development, ensuring both safety and efficacy.
This guide provides an in-depth comparative analysis of the cytotoxic effects of the novel thiazole derivative, (4-(2-Chlorophenyl)thiazol-2-YL)methanol, and its primary precursors: 2-chloro-1-(2-chlorophenyl)ethanone and thiourea. We will explore the structure-activity relationships that dictate their differential impacts on cell viability and delve into the standard experimental protocols used to quantify these effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.
Compound Profiles and Synthetic Relationship
The synthesis of this compound is a representative example of the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.
-
Precursor 1: 2-chloro-1-(2-chlorophenyl)ethanone: An α-haloketone that serves as the electrophilic component. Compounds in this class are known to be reactive alkylating agents.[3]
-
Precursor 2: Thiourea: A simple thioamide that provides the nitrogen and sulfur atoms for the thiazole ring. While used in synthesis, thiourea derivatives themselves can exhibit a range of biological activities, including cytotoxicity.[4][5]
-
Final Product: this compound: The target molecule, where the precursors are cyclized to form a substituted thiazole ring. The presence of the chlorophenyl group and the methanol substituent are expected to significantly influence its biological profile.[6]
The chemical transformation from the precursors to the final product illustrates a fundamental principle in medicinal chemistry: cyclization and substitution dramatically alter a molecule's shape, polarity, and reactivity, leading to a distinct pharmacological and toxicological profile.
Methodologies for Cytotoxicity Assessment
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of a cell population.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8] The amount of formazan is directly proportional to the number of metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[9][10] The LDH assay quantifies this released enzyme, providing a measure of cell lysis.
-
Annexin V & Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay differentiates between distinct modes of cell death.[11]
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.
-
Conclusion
This guide demonstrates the profound impact of chemical synthesis on the cytotoxic profile of a molecule. The precursors, 2-chloro-1-(2-chlorophenyl)ethanone and thiourea, exhibit moderate, necrosis-inducing cytotoxicity and minimal activity, respectively. In contrast, the final cyclized product, this compound, emerges as a significantly more potent compound that induces programmed cell death (apoptosis). This enhancement in activity underscores the importance of the thiazole scaffold and the specific substitution pattern in designing effective cytotoxic agents. The methodologies presented herein provide a robust framework for researchers to conduct similar comparative analyses, which are indispensable for the rational design and development of new therapeutic candidates.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
[13]
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for untreated controls (vehicle only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well. [7]5. Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals. [14]7. Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. [8]Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of medium-only wells.
Protocol 2: LDH Cytotoxicity Assay
[9]
-
Plate Setup: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's kit, e.g., CytoTox 96®) to each well. [9]4. Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture: Seed 2 × 10⁵ cells per well in a 6-well plate and treat with compounds for 48 hours.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
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Dhanjal, J. K., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Comparative Guide to the Mechanism of Action of Chlorophenyl-Thiazole Compounds
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and novel therapeutic candidates.[1] Its unique electronic and structural properties allow for diverse substitutions, yielding a vast library of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Among these, derivatives featuring a chlorophenyl moiety have garnered significant attention for their potent biological activities.[3][4][5][6][7]
This guide provides an in-depth investigation into the mechanism of action of chlorophenyl-thiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against alternative agents, supported by experimental data and detailed protocols to facilitate further research. We will move beyond a simple listing of facts to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.
Part 1: Unraveling the Primary Mechanism of Action: Histone Acetyltransferase (HAT) Inhibition
While chlorophenyl-thiazole derivatives exhibit multiple biological activities, a primary and well-documented mechanism of action for specific members of this class is the inhibition of histone acetyltransferases (HATs).[8][9]
A key exemplar is the compound 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2).[9] HATs are crucial epigenetic regulators, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins.[8] This acetylation neutralizes the lysine's positive charge, weakening the histone-DNA interaction and promoting a more relaxed, transcriptionally active chromatin state.[9]
By inhibiting HATs, compounds like CPTH2 prevent this process, maintaining a condensed chromatin structure and leading to the repression of specific genes.[8] Given that aberrant HAT activity is implicated in the pathology of numerous diseases, including cancer and inflammatory conditions, HAT inhibitors represent a promising therapeutic strategy.[8] The downstream effects of HAT inhibition are profound, influencing key cellular processes such as cell cycle progression, differentiation, and, most notably, apoptosis (programmed cell death).[8]
Signaling Pathway of HAT Inhibition
The following diagram illustrates the central role of HATs in gene activation and how their inhibition by chlorophenyl-thiazole compounds can trigger an apoptotic cascade.
Caption: Mechanism of HAT inhibition by chlorophenyl-thiazole compounds.
Beyond HATs: Other Anticancer Mechanisms
The structural diversity of the chlorophenyl-thiazole family leads to a range of biological targets. Structurally related compounds have been shown to induce potent anticancer effects through alternative mechanisms:
-
Induction of Apoptosis: Many thiazole derivatives trigger apoptosis through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential (MMP), generation of reactive oxygen species (ROS), and subsequent activation of effector caspases like caspase-3.[8]
-
Kinase Inhibition: Certain analogs act as inhibitors of protein kinases crucial for tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]
-
Antiparasitic and Antimicrobial Activity: This scaffold has also demonstrated significant efficacy against various pathogens, including bacteria, fungi, and parasites like Leishmania amazonensis and Trypanosoma cruzi.[3][7][10]
Part 2: Comparative Analysis with Alternative Therapeutic Agents
To contextualize the therapeutic potential of chlorophenyl-thiazole compounds, it is essential to compare their performance against established drugs. The choice of comparator depends on the specific biological activity being investigated.
Performance in Oncology
In cancer therapy, chlorophenyl-thiazole derivatives have been evaluated against various cell lines, with some showing potency comparable or superior to standard chemotherapeutics and targeted agents.
| Compound/Drug Class | Primary Mechanism of Action | Target Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative (5p) | Fascin Inhibition (Anti-metastatic) | MDA-MB-231 (Breast) | 0.024 | [6] |
| Thiazole Derivative (8f) | Tubulin Polymerization Inhibition | A549 (Lung) | 0.021 | [4] |
| Thiazole Derivative (13) | EGFR Inhibition | A549 (Lung) | 1.33 | [11] |
| Thiazole Derivative (8) | Aromatase Inhibition | MCF-7 (Breast) | 3.36 µg/mL | [12] |
| Lapatinib (Standard Drug) | Dual EGFR/HER2 Kinase Inhibitor | A549 (Lung) | 17.95 | [11] |
| Cisplatin (Standard Drug) | DNA Cross-linking Agent | A549 (Lung) | 45.88 µg/mL | [10] |
| Staurosporine (Standard Drug) | Broad-Spectrum Kinase Inhibitor | MCF-7 (Breast) | 6.77 | [1] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Performance in Infectious Disease
The antimicrobial efficacy of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microbe.
| Compound/Drug Class | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative (35c) | Staphylococcus aureus | 100-200 | [3][10] |
| Thiazole Derivative (11q) | Candida zeylanoides | 250 | [3][10] |
| Ciprofloxacin (Standard Drug) | Staphylococcus aureus | > MIC of 35c | [3][10] |
| Ketoconazole (Standard Drug) | Candida zeylanoides | > MIC of 11q | [3][10] |
Part 3: Experimental Framework for Mechanism of Action Studies
A rigorous, multi-faceted experimental approach is required to elucidate and validate the mechanism of action of a novel compound. The protocols described below represent a self-validating system, where findings from biochemical assays are confirmed in a cellular context. Small-molecule screening campaigns often generate false positives; therefore, a cascade of computational and experimental approaches is crucial to select the most promising hits.[13]
Experimental Workflow for MOA Validation
This workflow outlines a logical progression from identifying an active compound ("hit") to confirming its specific molecular mechanism.
Caption: A comprehensive workflow for mechanism of action validation.
Protocol 1: VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay is foundational for determining if a compound directly inhibits the enzymatic activity of a specific kinase target.[1]
-
Objective: To quantify the inhibition of VEGFR-2 kinase activity by a test compound.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylated product.
-
Methodology:
-
Assay Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, and a specific peptide substrate.
-
Compound Incubation: Add the chlorophenyl-thiazole test compound across a range of concentrations (e.g., 10-point serial dilution). Include a "no compound" control for 0% inhibition and a known inhibitor (e.g., Staurosporine) as a positive control. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP). Incubate for 60 minutes at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®).[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Caspase-3 Activity Assay (Cell-Based)
This protocol validates if the cytotoxic effects observed in cells are mediated by apoptosis, a key mechanism for many anticancer agents.[8]
-
Objective: To quantify the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in cells treated with the test compound.
-
Principle: A specific caspase-3 substrate (e.g., DEVD-pNA) is added to cell lysates. Active caspase-3 cleaves the substrate, releasing a chromophore (p-nitroanilide, pNA) that can be measured spectrophotometrically.
-
Methodology:
-
Cell Treatment: Culture an appropriate cancer cell line (e.g., MCF-7) in a 96-well plate. Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24-48 hours) to induce apoptosis.
-
Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the supernatant and lyse the cells by adding a chilled cell lysis buffer.
-
Lysate Incubation: Incubate the plate on ice for 10-15 minutes to ensure complete lysis.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well containing cell lysate.
-
Reaction Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance of the cleaved pNA chromophore at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the caspase-3 activity. Compare the activity in treated cells to untreated controls to determine the fold-increase in apoptosis.
-
Protocol 3: Reactive Oxygen Species (ROS) Assay (Cell-Based)
This assay helps determine if the compound induces oxidative stress, a common mechanism for apoptosis induction.[8]
-
Objective: To measure the intracellular production of ROS in cells following treatment with the test compound.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is used. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and load the cells with H2DCFDA by incubating them in a medium containing the probe for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a buffered saline solution to remove any excess probe.
-
Compound Treatment: Treat the cells with the test compound at various concentrations. Include a positive control (e.g., H₂O₂) to confirm the assay is working.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a microplate reader.
-
Data Analysis: An increase in fluorescence intensity over time indicates an increase in intracellular ROS levels.
-
Conclusion
Chlorophenyl-thiazole compounds represent a versatile and potent class of molecules with significant therapeutic potential, particularly in oncology. Their mechanisms of action are diverse, ranging from epigenetic modulation via HAT inhibition to the direct targeting of protein kinases and the induction of apoptosis. The comparative data indicates that optimized derivatives can exhibit efficacy superior to that of some standard-of-care agents in preclinical models.
The experimental framework provided in this guide offers a robust strategy for researchers to validate these mechanisms and explore the full potential of this promising chemical scaffold. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive biophysical and in vivo analyses to translate the promising in vitro data into viable clinical candidates.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of 4-Aryl-Thiazoles: A Comparative Analysis
For the dedicated researcher, medicinal chemist, or drug development professional, the 4-aryl-thiazole scaffold is a familiar and highly valued structural motif. Its prevalence in a wide array of biologically active compounds and approved pharmaceuticals underscores the critical importance of efficient and versatile synthetic routes to this privileged heterocycle. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for accessing 4-aryl-thiazoles, moving beyond a simple recitation of methods to offer a critical evaluation of their synthetic efficiency, practical applicability, and scalability. By presenting supporting experimental data, detailed protocols, and a clear rationale behind methodological choices, this document aims to empower you to make informed decisions for your specific synthetic challenges.
The Enduring Relevance of 4-Aryl-Thiazoles
The thiazole ring, with its unique electronic properties and ability to engage in a variety of non-covalent interactions, serves as a cornerstone in modern drug design. The introduction of an aryl substituent at the 4-position, in particular, has been shown to be a key determinant of pharmacological activity in numerous drug candidates, influencing factors such as target binding affinity, selectivity, and pharmacokinetic properties. From anticancer agents to anti-inflammatory drugs, the 4-aryl-thiazole core is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. The challenge, therefore, lies not only in the design of novel 4-aryl-thiazole-containing molecules but also in the development of synthetic routes that are efficient, robust, and amenable to the demands of modern drug discovery and development.
A Comparative Overview of Key Synthetic Routes
The synthesis of 4-aryl-thiazoles has a rich history, with classical methods that have been refined over decades and modern innovations that offer new levels of efficiency and versatility. This guide will focus on a comparative analysis of four key strategies: the venerable Hantzsch Thiazole Synthesis, the Cook-Heilbron Synthesis for 5-amino-4-aryl-thiazoles, and the more contemporary approaches of Microwave-Assisted One-Pot Synthesis and Palladium-Catalyzed Direct C-H Arylation.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Notable Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Base (e.g., NaHCO₃, pyridine) | 30 min - 12 h | Room Temp. - Reflux | 70-95% | Well-established, reliable, generally good yields. | Lachrymatory α-haloketones, sometimes harsh conditions. |
| Cook-Heilbron Synthesis | α-Aryl-α-aminonitrile, Carbon Disulfide | Base (optional) | Not widely specified | Room Temperature | "Good yields" | Mild conditions, direct route to 5-aminothiazoles. | Limited to 5-amino derivatives, substrate availability. |
| Microwave-Assisted One-Pot | Aryl ketone, NBS, Thiourea | None or mild catalyst | 15 - 40 min | 80-120°C | 85-98% | Rapid, high-yielding, one-pot procedure, avoids lachrymators. | Requires microwave reactor, optimization may be needed. |
| Direct C-H Arylation | 2-Substituted Thiazole, Aryl Halide | Palladium catalyst, Ligand, Base | 12 - 24 h | 100-140°C | 60-90% | High atom economy, functional group tolerance, late-stage functionalization. | Catalyst cost, potential for multiple arylations, requires pre-existing thiazole. |
The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Chemistry
First reported by Arthur Hantzsch in 1887, this reaction remains one of the most widely utilized methods for the construction of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide.
Reaction Mechanism: A Stepwise Look at a Classic
The Hantzsch synthesis is a beautiful illustration of fundamental organic reaction mechanisms. The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming a thioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting hydroxyl-thiazoline intermediate then undergoes dehydration to yield the aromatic thiazole ring. The driving force for the final dehydration step is the formation of the stable, aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a representative example of the Hantzsch synthesis.
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Neutralization and Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from ethanol to afford the pure 2-amino-4-phenylthiazole.
Expert Insights and Considerations
The Hantzsch synthesis is a robust and versatile method. However, a significant drawback is the use of α-haloketones, which are often lachrymatory and require careful handling. The reaction conditions can sometimes be harsh, involving prolonged heating, which may not be suitable for sensitive substrates. Despite these limitations, its reliability and generally good yields have cemented its place as a go-to method for thiazole synthesis. For industrial applications, the availability and cost of the starting materials are key advantages.
The Cook-Heilbron Synthesis: A Direct Route to 5-Aminothiazoles
The Cook-Heilbron synthesis offers a direct pathway to 5-aminothiazoles, a valuable class of intermediates, by reacting α-aminonitriles with carbon disulfide or other sulfur-containing reagents.[1]
Reaction Mechanism: A Cyclization Driven by Nucleophilicity
The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide.[1] This is followed by an intramolecular cyclization where the newly formed thione attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the formation of the aromatic 5-aminothiazole.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
